molecular formula C4H5NO2S B087834 3-Methylthiazolidine-2,4-dione CAS No. 16312-21-3

3-Methylthiazolidine-2,4-dione

Cat. No.: B087834
CAS No.: 16312-21-3
M. Wt: 131.16 g/mol
InChI Key: HMLWNNMYODLLJO-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-2,4-dione is a derivative of the privileged thiazolidine-2,4-dione (TZD) scaffold, a sulfur- and nitrogen-containing heterocycle that is a versatile pharmacophore in medicinal chemistry . This compound features a methyl substitution at the N3 position of the core five-membered ring, which contains two carbonyl groups at the 2 and 4 positions . The TZD scaffold is a fundamental structure in pharmaceutical research due to its diverse chemical reactivity and broad spectrum of biological activities . Researchers value this core structure for its significant role in developing compounds with antidiabetic, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . In anticancer research, TZD derivatives have demonstrated potent activity by targeting key pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . Some TZD-based compounds induce apoptosis, inhibit tumor angiogenesis, and alter the cell cycle . The scaffold is also a key intermediate in synthesizing molecules that act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, a primary mechanism for their antidiabetic activity which improves insulin resistance . Furthermore, TZDs exhibit antimicrobial effects by inhibiting cytoplasmic Mur ligases, enzymes critical for bacterial cell wall synthesis . The specific 3-methyl substitution on the TZD ring is a common modification explored to modulate the compound's properties and interaction with biological targets . This product is intended for research and development purposes in these areas. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWNNMYODLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361613
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16312-21-3
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methylthiazolidine-2,4-dione, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details a robust synthetic protocol, thorough characterization data, and relevant biological context to support further research and application of this compound.

Introduction

Thiazolidine-2,4-diones (TZDs) are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The TZD scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of the "glitazone" class of antidiabetic drugs. These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. By activating PPAR-γ, TZDs enhance insulin sensitivity and improve glycemic control in type 2 diabetes.

This compound is a fundamental N-substituted derivative of the parent TZD ring. The methylation at the N-3 position serves as a crucial modification that can influence the compound's physicochemical properties, metabolic stability, and biological activity. Understanding the synthesis and detailed characterization of this core molecule is essential for the rational design and development of novel TZD-based therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the parent thiazolidine-2,4-dione ring, followed by N-methylation.

Step 1: Synthesis of Thiazolidine-2,4-dione

A common and effective method for the synthesis of the thiazolidine-2,4-dione core involves the condensation reaction of chloroacetic acid and thiourea.

Reaction:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (0.1 mol) in 15 mL of water.

  • In a separate beaker, dissolve thiourea (0.1 mol) in 15 mL of water.

  • Add the thiourea solution to the chloroacetic acid solution with continuous stirring.

  • Slowly add concentrated hydrochloric acid (15 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain it for 8-10 hours.

  • Upon cooling, a white crystalline solid will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Step 2: N-Methylation of Thiazolidine-2,4-dione

The methylation of the nitrogen atom at position 3 can be achieved through a direct N-alkylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Reaction:

Experimental Protocol:

  • In a round-bottom flask, suspend thiazolidine-2,4-dione (0.01 mol) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (0.015 mol), to the suspension.

  • To the stirred mixture, add methyl iodide (CH₃I) (0.012 mol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a pure crystalline product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure and data from related compounds.

Property Value
Molecular Formula C₄H₅NO₂S
Molecular Weight 131.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 40-43 °C[1][2]
Boiling Point 204.7 °C[2]
¹H NMR (CDCl₃, δ ppm) ~4.1 (s, 2H, -CH₂-), ~3.1 (s, 3H, -NCH₃)
¹³C NMR (CDCl₃, δ ppm) ~175 (C=O), ~172 (C=O), ~35 (-CH₂-), ~25 (-NCH₃)
FT-IR (KBr, cm⁻¹) ~1750-1680 (C=O stretching), ~1350 (C-N stretching)
Mass Spectrometry (m/z) [M]+ at 131

Note: The NMR and IR spectral data are predicted values based on the analysis of the parent thiazolidine-2,4-dione and other N-substituted derivatives. Actual experimental values may vary slightly.

Experimental Workflows and Biological Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Thiazolidine-2,4-dione cluster_step2 Step 2: N-Methylation chloroacetic_acid Chloroacetic Acid condensation Condensation (HCl, Reflux) chloroacetic_acid->condensation thiourea Thiourea thiourea->condensation tzd Thiazolidine-2,4-dione condensation->tzd Formation of TZD ring tzd_input Thiazolidine-2,4-dione alkylation N-Alkylation (Base, RT) tzd_input->alkylation methyl_iodide Methyl Iodide methyl_iodide->alkylation methyl_tzd This compound alkylation->methyl_tzd Methylation at N-3

Synthesis workflow for this compound.
PPAR-γ Signaling Pathway

Thiazolidinediones, including N-substituted derivatives, are known to exert their primary biological effects through the activation of the PPAR-γ signaling pathway. The diagram below outlines the key steps in this pathway.

PPAR_gamma_pathway cluster_cell Adipocyte / Target Cell TZD This compound (TZD) PPARg PPAR-γ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region of Target Genes) RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins Proteins Involved in Glucose & Lipid Metabolism Translation->Proteins Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Altered Lipid Metabolism Proteins->Metabolic_Effects Leads to

Simplified PPAR-γ signaling pathway activated by TZDs.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols offer a clear path for the laboratory preparation of this important heterocyclic compound. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. Furthermore, the visualization of the synthesis workflow and the PPAR-γ signaling pathway offers a clear conceptual understanding of its formation and biological mechanism of action. This foundational knowledge is critical for the advancement of research in the field of medicinal chemistry and the development of novel therapeutics targeting metabolic diseases.

References

Biological Activity Screening of 3-Methylthiazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][3][4] This technical guide focuses on the biological activity screening of a fundamental derivative, 3-Methylthiazolidine-2,4-dione. While much of the existing research has explored more complex derivatives, this document aims to provide a comprehensive overview of the known biological activities associated with the thiazolidine-2,4-dione core, with a specific focus on the N-methylated analog, and to furnish detailed experimental protocols for its screening.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the parent thiazolidine-2,4-dione ring, followed by N-methylation.

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione

A common method for the synthesis of the thiazolidine-2,4-dione core involves the condensation of chloroacetic acid and thiourea.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of chloroacetic acid and thiourea in water.

  • Intermediate Formation: Stir the mixture. A white precipitate of the intermediate, 2-iminothiazolidin-4-one, may form.

  • Cyclization: Slowly add concentrated hydrochloric acid to the mixture and reflux for 8-12 hours.

  • Isolation: Upon cooling, the product, thiazolidine-2,4-dione, will crystallize. Filter the solid, wash with cold water to remove any remaining acid, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Experimental Protocol: N-Methylation of Thiazolidine-2,4-dione

The methylation at the N-3 position can be achieved using a suitable methylating agent.

  • Reaction Setup: Dissolve the synthesized thiazolidine-2,4-dione in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate, to the solution to deprotonate the nitrogen at the 3-position.

  • Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow chloroacetic_acid Chloroacetic Acid hcl Conc. HCl, Reflux chloroacetic_acid->hcl thiourea Thiourea thiourea->hcl tzd Thiazolidine-2,4-dione hcl->tzd methylation Methyl Iodide, K2CO3 tzd->methylation final_product This compound methylation->final_product

Synthesis workflow for this compound.

Biological Activity Screening

The thiazolidine-2,4-dione scaffold has been associated with a range of biological activities. The following sections detail the screening protocols for these activities.

Antimicrobial and Antifungal Activity

Derivatives of thiazolidine-2,4-dione have demonstrated notable activity against a variety of bacterial and fungal strains.[7][8] The screening for such activity is crucial in the evaluation of this compound.

Quantitative Data on Thiazolidine-2,4-dione Derivatives

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteria2 - 16[9]
Thiazolidine-2,4-dione-based hybridsGram-positive strains3.91 - 15.63[8]
2,3-diaryl-thiazolidin-4-onesS. Typhimurium (most sensitive)0.008 - 0.24[7]
2,3-diaryl-thiazolidin-4-onesS. aureus (most resistant)0.008 - 0.24[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The thiazolidine-2,4-dione nucleus is a key feature in several compounds with demonstrated anticancer properties.[2][3] These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis.[10]

Quantitative Data on Anticancer Activity of Thiazolidine-2,4-dione Derivatives

Compound/DerivativeCell LineActivity (IC50/GI50 in µM)Reference
5-benzylidene thiazolidine-2,4-dione derivativesMurine leukemia (L1210)0.19 - 3.2[3]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious cancer cell lines4.1 - 58[3]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d)Non-small cell lung cancer (NCI-H522)1.36[3]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d)Breast cancer (MDA-MB-468)1.11[3]
2,4-dioxothiazolidine derivativesHepG2 and MCF-70.60 - 4.70[11]

Note: The IC50/GI50 values provided are for various derivatives of thiazolidine-2,4-dione. Specific data for this compound is limited in the reviewed literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_screening Biological Screening Workflow compound This compound antimicrobial Antimicrobial Screening (Broth Dilution) compound->antimicrobial anticancer Anticancer Screening (MTT Assay) compound->anticancer anti_inflammatory Anti-inflammatory Screening compound->anti_inflammatory mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50 inflammation_markers Measure Inflammatory Markers anti_inflammatory->inflammation_markers

General workflow for biological activity screening.
Anti-inflammatory Activity

Thiazolidinedione derivatives have been reported to possess anti-inflammatory properties, often linked to their ability to modulate inflammatory signaling pathways such as the NF-κB pathway.[4][12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits, or measure nitric oxide (NO) production using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on the production of inflammatory mediators compared to the LPS-treated control group.

Signaling Pathway Modulation

The biological effects of thiazolidine-2,4-diones are often attributed to their interaction with specific cellular signaling pathways.

Raf/MEK/ERK and PI3K/Akt Pathways in Cancer

Several studies have implicated thiazolidinedione derivatives as inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling cascades, which are crucial for cancer cell proliferation and survival.[10][14] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G cluster_raf_mek_erk Raf/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TZD Thiazolidinediones TZD->Raf

Inhibition of the Raf/MEK/ERK pathway by thiazolidinediones.

G cluster_pi3k_akt PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TZD Thiazolidinediones TZD->PI3K

Modulation of the PI3K/Akt pathway by thiazolidinediones.
NF-κB Pathway in Inflammation

The anti-inflammatory effects of some thiazolidinone derivatives have been linked to the inhibition of the NF-κB signaling pathway.[12][15] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation TZD Thiazolidinediones TZD->IKK

Inhibition of the NF-κB pathway by thiazolidinediones.

Conclusion

This compound, as a fundamental derivative of the versatile thiazolidine-2,4-dione scaffold, holds significant potential for a range of biological activities. While extensive research has been conducted on more complex derivatives, this guide provides a foundational framework for the systematic biological screening of this core compound. The detailed experimental protocols for synthesis and for assessing antimicrobial, anticancer, and anti-inflammatory activities offer a starting point for researchers. Furthermore, the elucidation of its effects on key signaling pathways such as Raf/MEK/ERK, PI3K/Akt, and NF-κB will be critical in understanding its mechanism of action and potential therapeutic applications. Further focused studies are warranted to generate specific quantitative data for this compound to fully realize its potential in drug discovery and development.

References

The Technical Profile of 3-Methylthiazolidine-2,4-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16312-21-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Methylthiazolidine-2,4-dione. This document provides essential technical data, supplier information, and insights into the broader class of thiazolidine-2,4-diones, which are pivotal in various therapeutic areas.

Core Compound Specifications

This compound is a heterocyclic organic compound belonging to the thiazolidinedione class. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 16312-21-3[1][2][3][4]
Molecular Formula C4H5NO2S[1][3]
Molecular Weight 131.15 g/mol [1][3]
Melting Point 40-43 °C[1]
Flash Point 204.7 °C at 760mmHg[1]
Synonyms 3-METHYL-1,3-THIAZOLANE-2,4-DIONE[3]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

  • BLD Pharm[1][4]

  • 2a biotech[2]

  • Parchem[3]

  • Henan Allgreen Chemical Co., Ltd

  • Chemsrc[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related thiazolidinedione compounds should be followed. These typically include:

  • Handling in a well-ventilated area.

  • Wearing suitable personal protective equipment (PPE), including gloves and eye protection.

  • Avoiding direct contact with skin and eyes.

  • Preventing the formation of dust and aerosols.

For detailed safety information, it is crucial to obtain the specific SDS from the supplier before handling this compound.

The Thiazolidine-2,4-dione Scaffold in Drug Discovery

The thiazolidine-2,4-dione (TZD) core structure is a "privileged scaffold" in medicinal chemistry, renowned for its broad range of biological activities.[6] Derivatives of this core have been extensively investigated for various therapeutic applications.

Antidiabetic Activity and the PPARγ Signaling Pathway

Thiazolidine-2,4-diones are well-known for their antihyperglycemic effects, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. The binding of a TZD ligand to PPARγ leads to a cascade of events that ultimately enhances insulin sensitivity.[7]

PPARg_Signaling cluster_cell Adipocyte TZD Thiazolidinedione (e.g., 3-Methyl-derivative) PPARg PPARγ TZD->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates GLUT4 GLUT4 Translocation TargetGenes->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the potential of thiazolidine-2,4-dione derivatives as anticancer and antimicrobial agents.[8][9][10][11] Research has shown that certain derivatives exhibit notable activity against various cancer cell lines, including HeLa, HT29, A549, and MCF-7.[5] The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.[6]

Furthermore, various TZD derivatives have demonstrated promising antibacterial and antifungal activities against a range of pathogens.[9][10][11]

Experimental Protocols

The synthesis and evaluation of thiazolidine-2,4-dione derivatives follow established laboratory procedures. Below are generalized protocols based on the available literature.

General Synthesis of the Thiazolidine-2,4-dione Core

The foundational thiazolidine-2,4-dione scaffold can be synthesized via the condensation of chloroacetic acid and thiourea.[9][12]

Synthesis_Workflow cluster_synthesis Synthesis of Thiazolidine-2,4-dione Reactants Chloroacetic Acid + Thiourea (in Water) Stirring Stir at Room Temperature (White Precipitate Forms) Reactants->Stirring Acidification Add Concentrated HCl Stirring->Acidification Reflux Reflux for 8-10 hours (100-110 °C) Acidification->Reflux Cooling Cool to Room Temperature (Solidification) Reflux->Cooling Filtration Filter and Wash with Water Cooling->Filtration Product Thiazolidine-2,4-dione (White Needles) Filtration->Product

Caption: General workflow for the synthesis of the thiazolidine-2,4-dione core.

Antimicrobial Activity Screening: Disk Diffusion Method

A common method to assess the antimicrobial properties of new compounds is the disk diffusion assay.[8]

Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) for 24 hours at 37°C.

  • Agar Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The results are often compared to standard antibiotics.[8]

DNA Cleavage Studies

The potential of a compound to interact with and cleave DNA can be investigated using agarose gel electrophoresis.[8]

Methodology:

  • Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the test compound at varying concentrations in a suitable buffer.

  • Incubation: The mixture is incubated for a specific time at 37°C.

  • Gel Electrophoresis: The samples are loaded onto an agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualization: The DNA bands are visualized under UV light. Cleavage of the supercoiled DNA will result in the formation of nicked circular and linear DNA, which migrate differently through the gel.[8]

This technical guide provides a foundational understanding of this compound and its broader chemical family. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.

References

Spectroscopic and Mechanistic Insights into 3-Methylthiazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylthiazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization. Furthermore, it elucidates the role of the broader class of thiazolidinediones in the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, a critical target in drug development.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.0 - 3.2SingletN-CH₃
~4.2 - 4.4SingletS-CH₂-C=O
¹³C~25 - 30-N-C H₃
~35 - 40-S-C H₂-C=O
~170 - 175-C=O (Position 2)
~175 - 180-C=O (Position 4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is inferred from the analysis of closely related structures and general principles of NMR spectroscopy, as direct experimental spectra for this specific compound are not widely published.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850MediumC-H stretch (aliphatic)
~1750 - 1680StrongC=O stretch (asymmetric and symmetric)
~1350 - 1250MediumC-N stretch
~700 - 600Medium to WeakC-S stretch

Note: The IR absorption bands are characteristic of the functional groups present in the molecule. The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
131[M]⁺ (Molecular Ion)
103[M - CO]⁺
74[M - CO - NCH₃]⁺
57[CH₃NCO]⁺

Note: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion peak is expected at an m/z corresponding to its molecular weight (131.15 g/mol ). The other fragments represent characteristic losses from the parent molecule.

Experimental Protocols

Synthesis of this compound

A facile and efficient one-step N-alkylation of thiazolidine-2,4-dione can be employed for the synthesis of this compound.[1]

Materials:

  • Thiazolidine-2,4-dione

  • Methyl bromide or Methyl iodide

  • Triethylamine

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate

  • Round bottom flask

  • Stirring apparatus

Procedure:

  • To a round bottom flask containing a stirred mixture of thiazolidine-2,4-dione (1 eq.) and triethylamine (2.0 eq.), add methyl bromide or methyl iodide (1.3 eq.).

  • Stir the resulting mixture for 2 hours at room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the N-methylated product.[1]

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Thiazolidine-2,4-dione Thiazolidine-2,4-dione Mixing_Stirring Mixing and Stirring (2h, Room Temp) Thiazolidine-2,4-dione->Mixing_Stirring Methyl Halide Methyl Halide Methyl Halide->Mixing_Stirring Triethylamine Triethylamine Triethylamine->Mixing_Stirring Quenching Quenching (Water) Mixing_Stirring->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation This compound This compound Evaporation->this compound

Caption: A flowchart illustrating the one-step synthesis of this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, for instance, via direct infusion or after separation by gas chromatography (GC-MS).

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Thiazolidinediones and PPARγ Signaling Pathway

Thiazolidinediones (TZDs), the class of compounds to which this compound belongs, are well-known for their role as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.

Upon binding of a TZD ligand, PPARγ undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, glucose uptake, and insulin sensitization.

PPARγ Signaling Pathway

G Simplified PPARγ Signaling Pathway for Thiazolidinediones cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response TZD Thiazolidinedione (e.g., this compound) PPARg_inactive Inactive PPARγ TZD->PPARg_inactive Enters Cell and Binds PPARg_active Active PPARγ-TZD Complex PPARg_inactive->PPARg_active Activation Heterodimer PPARγ-RXR-TZD Heterodimer PPARg_active->Heterodimer RXR RXR RXR->Heterodimer Coactivators Co-activators Coactivators->Heterodimer Recruitment PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Proteins Protein Synthesis TargetGenes->Proteins Adipogenesis Adipogenesis Proteins->Adipogenesis GlucoseUptake Increased Glucose Uptake Proteins->GlucoseUptake InsulinSensitization Improved Insulin Sensitivity Proteins->InsulinSensitization

Caption: A diagram illustrating the activation of the PPARγ signaling pathway by thiazolidinediones.

References

3-Methylthiazolidine-2,4-dione: A Core Scaffold for Diverse Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiazolidine-2,4-dione, a simple derivative of the thiazolidinedione (TZD) heterocyclic system, represents a foundational scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true novelty and utility lie in its role as a versatile synthetic intermediate for the development of a wide array of potent and specific therapeutic agents. The TZD core is a well-established pharmacophore, most notably recognized for its role in antidiabetic drugs that modulate the peroxisome proliferator-activated receptor-gamma (PPARγ). However, extensive research has revealed that derivatives of the TZD nucleus possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its utility as a building block, and the diverse biological activities of the broader TZD class of compounds. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic pathways and mechanisms of action are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Thiazolidinedione Scaffold

The thiazolidine-2,4-dione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. This structure has proven to be a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets. The most famous examples of TZD-containing drugs are the "glitazones," such as pioglitazone and rosiglitazone, which are used to treat type 2 diabetes.[1] These drugs act as selective agonists for the nuclear receptor PPARγ, which plays a key role in glucose and lipid metabolism.[2]

Beyond its role in metabolic diseases, the TZD scaffold has been extensively modified to generate compounds with a wide range of therapeutic applications.[3] By substituting at the N-3 position (as in this compound) and the C-5 position, chemists have developed potent anticancer and antimicrobial agents.[4][5] The novelty of this compound, therefore, is not in its direct therapeutic effect but in its strategic importance as a starting point for creating these more complex and biologically active molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the formation of the parent thiazolidine-2,4-dione ring, followed by N-alkylation.

Synthesis of the Thiazolidine-2,4-dione Core

The most common method for synthesizing the thiazolidine-2,4-dione core involves the condensation of thiourea and chloroacetic acid.[6]

G Thiourea Thiourea Intermediate 2-Iminothiazolidin-4-one (intermediate) Thiourea->Intermediate Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Intermediate TZD Thiazolidine-2,4-dione Intermediate->TZD HCl Conc. HCl HCl->TZD Reflux1 Reflux Reflux1->Intermediate Reflux2 Reflux Reflux2->TZD

Caption: General synthesis of the thiazolidine-2,4-dione core.

N-Methylation of Thiazolidine-2,4-dione

Once the TZD core is formed, the nitrogen at position 3 can be alkylated. A facile and efficient one-step N-alkylation method has been developed that avoids the need for strong bases and high temperatures.[7] This method can be adapted for the synthesis of this compound.

G TZD Thiazolidine-2,4-dione Methyl_TZD This compound TZD->Methyl_TZD Methyl_Bromide Methyl Bromide Methyl_Bromide->Methyl_TZD Triethylamine Triethylamine (Base & Solvent) Triethylamine->Methyl_TZD Workup Aqueous Workup Methyl_TZD->Workup Stir_rt Stir at RT Stir_rt->Methyl_TZD

Caption: N-methylation of thiazolidine-2,4-dione.

Detailed Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2,4-dione [6]

  • Dissolve chloroacetic acid (0.6 mol) in 60 ml of water and thiourea (0.6 mol) in 60 ml of water separately.

  • Mix the two solutions in a 250 ml round-bottomed flask and stir for 15 minutes, during which a white precipitate will form.

  • Slowly add 60 ml of concentrated hydrochloric acid to the flask.

  • Reflux the reaction mixture with stirring for 8-10 hours at 100-110°C.

  • Upon cooling, the product will solidify as a mass of white needles.

  • Filter the product and wash with water to remove any remaining HCl, then dry.

  • Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Protocol 2: Synthesis of this compound (Adapted from N-alkylation protocol) [7]

  • In a round-bottomed flask, prepare a stirred mixture of thiazolidine-2,4-dione (5 mmol, 1 eq.) and triethylamine (10 mmol, 2.0 eq.).

  • Add methyl bromide (6.5 mmol, 1.3 eq.) to the mixture.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Quench the reaction by adding 10 ml of water.

  • Extract the product with ethyl acetate (3 x 10 ml).

  • Wash the combined organic extracts with water (3 x 10 ml) and brine (20 ml).

  • Dry the organic layer with anhydrous Na2SO4 and remove the solvent in vacuo to yield this compound.

Biological Activities of Thiazolidinedione Derivatives

While this compound itself is primarily a synthetic intermediate, the TZD scaffold it belongs to is the foundation for compounds with a wide range of biological activities. The key to this diversity is the substitution at the 5-position of the TZD ring.

Antidiabetic Activity and PPARγ Agonism

The most well-documented activity of TZD derivatives is their ability to lower blood glucose levels by acting as agonists of PPARγ.[2]

G TZD TZD Derivative (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Biological_Effects Increased Insulin Sensitivity Glucose Uptake Lipid Metabolism Transcription->Biological_Effects

Caption: PPARγ signaling pathway activated by TZD derivatives.

Anticancer Activity

Numerous studies have reported the anticancer activity of TZD derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.[4]

Table 1: Anticancer Activity of Selected Thiazolidinedione Derivatives

CompoundCancer Cell LineActivity (IC50/GI50)Reference
5-(4-alkylbenzyledene) TZD derivative (5d)Leukemia (SR)GI50: 2.04 μM[8]
5-(4-alkylbenzyledene) TZD derivative (5d)Non-Small Cell Lung Cancer (NCI-H522)GI50: 1.36 μM[8]
5-(4-alkylbenzyledene) TZD derivative (5d)Colon Cancer (COLO 205)GI50: 1.64 μM[8]
5-(4-alkylbenzyledene) TZD derivative (5d)Breast Cancer (MDA-MB-468)GI50: 1.11 μM[8]
5-acridin-9-ylmethylene-3-benzyl-TZDVarious cancer cell linesIC50: 4.1–58 μM[4]
(Z)-2-(5-(2-chlorobenzylidene)-2,4-dioxo-TZD-3-yl)acetic acid (3a)HeLa, HT29, A549, MCF-7IC50: 55, 40, 38, 50 μM[9]
Antimicrobial Activity

The TZD scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both bacteria and fungi.[5]

Table 2: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Chlorophenylthiosemicarbazone hybridsGram-positive & Gram-negative bacteriaMIC = 3.91 mg/L (most active)[5]

The Novelty of this compound as a Core

The novelty of this compound is not as a standalone therapeutic agent but as a crucial and versatile building block in the synthesis of a diverse range of biologically active compounds. Its simple structure allows for:

  • Facile Synthesis: It can be readily prepared from the parent thiazolidine-2,4-dione.

  • Strategic Derivatization: The presence of the methyl group at the N-3 position directs further chemical modifications, primarily at the C-5 position. This is critical for creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Access to Diverse Pharmacophores: By using this compound as a starting material, researchers can introduce a wide variety of substituents at the 5-position, leading to compounds with different therapeutic profiles, from antidiabetic to anticancer and antimicrobial agents.

In essence, this compound represents a key entry point into the rich and pharmacologically significant chemical space of thiazolidinedione derivatives.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. While it does not possess notable biological activity on its own, its value as a synthetic intermediate is immense. It provides a reliable and straightforward starting point for the synthesis of a vast array of thiazolidinedione derivatives, a class of compounds with proven therapeutic importance. The continued exploration of new derivatives based on the TZD scaffold holds great promise for the discovery of novel drugs to treat a range of diseases, from metabolic disorders to cancer and infectious diseases. This technical guide serves as a foundational resource for researchers looking to harness the potential of this versatile chemical scaffold.

References

Preliminary Biological Evaluation of 3-Methylthiazolidine-2,4-dione: A Technical Guide Based on Core Scaffold Activity

Author: BenchChem Technical Support Team. Date: December 2025

The thiazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These activities are often attributed to the interaction of TZD derivatives with various biological targets.[4]

Synthesis of the Thiazolidine-2,4-dione Core

The fundamental synthesis of the thiazolidine-2,4-dione ring system is a well-established chemical process. A common method involves the reaction of chloroacetic acid and thiourea.[5] The resulting thiazolidine-2,4-dione can then be N-methylated to yield 3-Methylthiazolidine-2,4-dione.

A general synthetic approach for creating 5-substituted TZD derivatives, which are frequently studied for their biological activities, is the Knoevenagel condensation. This reaction involves a base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as thiazolidine-2,4-dione.[6][7]

Antidiabetic Activity

Thiazolidine-2,4-diones are renowned for their antihyperglycemic effects, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7][8] Activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[8][9]

Quantitative Data: In Vitro and In Vivo Antidiabetic Activity of TZD Derivatives
Compound/DerivativeAssayModelActivityReference
Pioglitazone (Standard) Blood Glucose LoweringDexamethasone-induced diabetic rat153.93 ± 4.61 (hypoglycaemic effect)[8]
Compound 3h Blood Glucose LoweringDexamethasone-induced diabetic rat108.04 ± 4.39 (hypoglycaemic effect)[8]
Compound 3i Blood Glucose LoweringDexamethasone-induced diabetic rat112.55 ± 6.10 (hypoglycaemic effect)[8]
Compound 3j Blood Glucose LoweringDexamethasone-induced diabetic rat117.48 ± 43.93 (hypoglycaemic effect)[8]
Compound 7i α-glucosidase inhibitionIn vitroIC50: 10.33 ± 0.11 µM[10]
Compound 7k α-glucosidase inhibitionIn vitroIC50: 20.94 ± 0.76 µM[10]
Compound 7p α-glucosidase inhibitionIn vitroIC50: 10.19 ± 0.25 µM[10]
Compound 7i α-amylase inhibitionIn vitroIC50: 24.07 ± 1.56 µM[10]
Acarbose (Standard) α-glucosidase/α-amylase inhibitionIn vitro-[10]
Experimental Protocols

In Vivo Blood Glucose-Lowering Assay (Dexamethasone-Induced Diabetic Rat Model): [8]

  • Animal Model: Healthy Wistar rats are used.

  • Induction of Diabetes: Diabetes is induced by intramuscular injection of dexamethasone.

  • Treatment: The test compounds (e.g., 3h, 3i, 3j) and a standard drug (e.g., pioglitazone) are administered orally to different groups of diabetic rats. A control group receives the vehicle.

  • Blood Glucose Measurement: Blood glucose levels are measured at specific time intervals after drug administration using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the treated and control groups.

In Vitro α-Glucosidase and α-Amylase Inhibition Assays: [10]

  • Enzyme and Substrate: α-glucosidase and α-amylase enzymes are used with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase).

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Measurement: The product of the reaction is quantified spectrophotometrically.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathway

PPAR_gamma_pathway cluster_nucleus Nucleus TZD Thiazolidine-2,4-dione (e.g., 3-Methyl-TZD) PPARg PPAR-γ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Improved Insulin Sensitivity Glucose & Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to anticancer_pathway TZD Thiazolidine-2,4-dione Derivative Raf Raf TZD->Raf Inhibits PI3K PI3K TZD->PI3K Inhibits Apoptosis Apoptosis TZD->Apoptosis Induces MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

References

3-Methylthiazolidine-2,4-dione: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methylthiazolidine-2,4-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This five-membered ring system, featuring a methyl group at the nitrogen in the third position, serves as a foundational structure for the development of novel therapeutic agents across various disease areas. Its synthetic tractability and the ability to readily introduce chemical diversity at the C5 position have made it a cornerstone for structure-activity relationship (SAR) studies, leading to the discovery of potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological applications with a focus on anticancer and antidiabetic activities, detailed experimental protocols, and insights into the signaling pathways it modulates.

Chemical Synthesis

The synthesis of the this compound core and its derivatives typically involves a multi-step process. The foundational thiazolidine-2,4-dione ring is commonly synthesized through the condensation of chloroacetic acid and thiourea. Subsequent methylation at the N3 position yields the this compound scaffold. Functionalization at the C5 position, which is crucial for modulating biological activity, is most frequently achieved via a Knoevenagel condensation with various aldehydes.

A general synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 N-Methylation cluster_2 C5-Functionalization chloroacetic_acid Chloroacetic Acid tzd Thiazolidine-2,4-dione chloroacetic_acid->tzd Condensation w/ Thiourea thiourea Thiourea thiourea->tzd mtd This compound tzd->mtd Methylation methyl_iodide Methyl Iodide methyl_iodide->mtd base Base (e.g., K2CO3) base->mtd derivative 5-Arylidene-3-methyl- thiazolidine-2,4-dione mtd->derivative Knoevenagel Condensation aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->derivative piperidine Piperidine (catalyst) piperidine->derivative

Synthetic pathway for 5-arylidene-3-methylthiazolidine-2,4-dione derivatives.

Key Therapeutic Applications

The this compound scaffold has been extensively explored for its therapeutic potential, leading to the development of compounds with significant activity in several key areas.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[1][2]

The signaling cascade initiated by VEGFR-2 activation is complex, involving multiple downstream effectors. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, which in turn activates several key signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[3][4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival TZD_derivative 3-Methylthiazolidine- 2,4-dione Derivative TZD_derivative->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)TargetReference
Compound 22 HepG22.04 ± 0.06VEGFR-2[5]
MCF-71.21 ± 0.04VEGFR-2[5]
Compound 20 Caco-22VEGFR-2[2]
HepG-210VEGFR-2[2]
MDA-MB-23140VEGFR-2[2]
Compound 5d Leukemia SR2.04Not Specified[6]
NCI-H5221.36Not Specified[6]
COLO 2051.64Not Specified[6]
Compound 3a HeLa55Not Specified[7]
HT2940Not Specified[7]
A54938Not Specified[7]
MCF-750Not Specified[7]
Antidiabetic Activity

The thiazolidine-2,4-dione scaffold is famously associated with the "glitazone" class of antidiabetic drugs. These compounds act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[8] Activation of PPARγ by this compound derivatives leads to the transcription of genes involved in insulin sensitization, glucose uptake, and fatty acid metabolism.[8][9] This ultimately results in improved glycemic control.

Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[10]

PPARg_Pathway cluster_ligand Ligand Activation cluster_nucleus Nuclear Action cluster_effects Metabolic Effects TZD 3-Methylthiazolidine- 2,4-dione Derivative PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (on Target Genes) RXR->PPRE Binds to Transcription Gene Transcription Insulin_Sens Increased Insulin Sensitivity Transcription->Insulin_Sens Glucose_Uptake Increased Glucose Uptake Transcription->Glucose_Uptake Lipid_Metab Modulated Lipid Metabolism Transcription->Lipid_Metab

PPARγ signaling pathway activation by this compound derivatives.

Table 2: Antidiabetic Activity of this compound Derivatives

Compound IDTargetActivityIC50 (µM)Reference
Compound 1 Aldose ReductaseInhibitor0.382[1]
Compounds 7i, 7k, 7p α-amylase & α-glucosidaseDual Inhibitor10.19 - 24.07[11]
Compound 311 PTP-1BInhibitor9.6 ± 0.5[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of the this compound Core

Protocol 1: Synthesis of Thiazolidine-2,4-dione [13]

  • Dissolve chloroacetic acid (0.6 mol) in 60 mL of water.

  • Dissolve thiourea (0.6 mol) in 60 mL of water.

  • Mix the two solutions in a 250 mL round-bottomed flask and stir for 15 minutes to allow for the formation of a white precipitate.

  • Slowly add 60 mL of concentrated hydrochloric acid to the flask.

  • Reflux the reaction mixture with stirring for 8-10 hours at 100-110°C.

  • Upon cooling, the product will solidify.

  • Filter the solid product, wash with water to remove any residual HCl, and dry.

  • Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Protocol 2: N-Methylation of Thiazolidine-2,4-dione

Note: A specific protocol for the N-methylation of thiazolidine-2,4-dione was not explicitly detailed in the provided search results. The following is a general procedure based on standard organic chemistry principles.

  • Dissolve thiazolidine-2,4-dione in a suitable aprotic solvent (e.g., DMF or acetone).

  • Add a slight excess of a methylating agent, such as methyl iodide.

  • Add a base, such as potassium carbonate, to act as a proton scavenger.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

C5-Functionalization via Knoevenagel Condensation

Protocol 3: Synthesis of 5-Arylidene-3-methylthiazolidine-2,4-dione Derivatives [14]

  • In a round-bottom flask, dissolve this compound (0.02 M) and the desired aromatic aldehyde (e.g., vanillin, 0.02 M) in 150 mL of ethanol.

  • Add a catalytic amount of piperidine (0.15 M).

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add concentrated hydrochloric acid dropwise until a precipitate forms.

  • Filter the solid product, dry, and recrystallize from ethanol to obtain the pure 5-arylidene derivative.

Biological Assays

Protocol 4: MTT Assay for Anticancer Activity [15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 5: α-Glucosidase Inhibition Assay for Antidiabetic Activity [16]

  • Reaction Setup: In a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

  • Add 20 µL of the test compound (this compound derivative) at various concentrations.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the substrate blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 50 µL of 0.1 M sodium carbonate solution to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the ease with which its derivatives can be generated have enabled extensive exploration of its structure-activity relationships. The potent anticancer and antidiabetic activities exhibited by numerous derivatives highlight the significant potential of this scaffold in addressing major global health challenges.

Future research in this area will likely focus on several key aspects. The continued exploration of novel substitutions at the C5 position will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity for their respective targets. Furthermore, the elucidation of the mechanisms of action for compounds with promising activity will be crucial for their further development. The use of computational modeling and in silico screening will continue to play a vital role in guiding the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Ultimately, the this compound scaffold is poised to remain a valuable and highly investigated platform in the ongoing quest for new and effective medicines.

References

A Theoretical and Computational Analysis of the 3-Methylthiazolidine-2,4-dione Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on the thiazolidine-2,4-dione scaffold, a privileged structure in medicinal chemistry. Due to the limited availability of published theoretical data specifically for the 3-methyl derivative, this paper focuses on the foundational parent compound, thiazolidine-2,4-dione. This analysis serves as a critical baseline for understanding the structural and electronic properties that govern the activity of its N-substituted derivatives, including 3-Methylthiazolidine-2,4-dione. This guide summarizes key quantitative data on molecular geometry, presents detailed computational methodologies, and visualizes essential workflows and structural relationships to support further research and development.

Introduction

The thiazolidine-2,4-dione (TZD) nucleus is a cornerstone pharmacophore, most notably recognized in the "glitazone" class of antidiabetic drugs which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The versatility of the TZD ring, with potential for substitution at the N-3 and C-5 positions, has led to its exploration in a wide array of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. This compound represents a fundamental derivative, where the nitrogen atom's substitution can significantly influence the molecule's electronic distribution, conformation, and, consequently, its biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the intrinsic properties of such scaffolds. These computational methods provide profound insights into molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which collectively dictate the molecule's reactivity and intermolecular interactions. This guide synthesizes the available theoretical data for the core TZD structure to provide a robust framework for professionals in drug design and development.

Molecular Geometry and Structural Parameters

The precise geometry of the thiazolidine-2,4-dione ring is fundamental to its interaction with biological targets. Quantum chemical calculations have been employed to determine the optimized structural parameters of the parent molecule. The data presented below is derived from DFT calculations at the B3LYP/311+G(d,p) level of theory, which provides a strong correlation with experimental crystallographic data.[1]

Table 1: Calculated and Experimental Bond Lengths (Å) for Thiazolidine-2,4-dione
BondCalculated (Å) [B3LYP/311+G(d,p)][1]Experimental (Å)[1][2]
S(1)–C(2)1.7851.736
C(2)–N(3)1.3931.372
N(3)–C(4)1.3831.373
C(4)–C(5)1.5211.520
C(5)–S(1)1.8331.845
C(2)=O(6)1.1991.209
C(4)=O(8)1.2051.202

Atom numbering corresponds to the standard IUPAC nomenclature for the ring.

Table 2: Calculated and Experimental Bond Angles (°) for Thiazolidine-2,4-dione
AngleCalculated (°) [B3LYP/311+G(d,p)][1]Experimental (°)[1][2]
S(1)–C(2)–N(3)109.3111.2
C(2)–N(3)–C(4)116.8114.7
N(3)–C(4)–C(5)110.5113.6
C(4)–C(5)–S(1)102.5100.1
C(5)–S(1)–C(2)90.891.3
S(1)–C(2)=O(6)125.2124.9
N(3)–C(2)=O(6)125.5123.9
N(3)–C(4)=O(8)124.7122.7
C(5)–C(4)=O(8)124.7123.7

Atom numbering corresponds to the standard IUPAC nomenclature for the ring.

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The HOMO energy (EHOMO) is associated with the capacity to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Methodologies and Protocols

The theoretical data presented herein are predominantly derived from studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis Protocol
  • Initial Structure Creation: The 3D structure of the molecule is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: Calculations are performed using the Gaussian suite of programs. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly chosen.

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p) or 6-311+G(d,p), is typically employed.[1] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the lone pairs and π-systems inherent to the TZD structure.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation without any imaginary frequencies. This ensures the identified structure is a true energy minimum.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to calculate theoretical vibrational spectra (IR, Raman).

G cluster_0 Computational Workflow A 1. Initial 3D Structure (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Structure D 4. Property Analysis (HOMO-LUMO, MEP, etc.) C->D Verified Structure E 5. Comparison with Experimental Data D->E Theoretical Data

A typical workflow for the theoretical analysis of a thiazolidine-2,4-dione derivative.

Molecular Structure and Key Features

The this compound molecule consists of a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and two carbonyl groups at positions 2 and 4. The methyl group is attached to the nitrogen atom.

Schematic of the this compound molecular structure.

Logical Relationship between Theory and Experiment

Theoretical studies and experimental characterization are mutually reinforcing. DFT calculations can predict spectroscopic data (IR, Raman, NMR), which can then be compared against experimental spectra to validate the computational model. Conversely, experimental findings can guide the refinement of theoretical approaches.

G cluster_theory Theoretical Domain cluster_experiment Experimental Domain dft DFT Calculations (B3LYP/6-311++G(d,p)) geom Optimized Geometry (Bond Lengths, Angles) dft->geom spec Predicted Spectra (IR, NMR) dft->spec homo Electronic Properties (HOMO-LUMO, MEP) dft->homo xray X-ray Crystallography geom->xray Validation nmr NMR Spectroscopy spec->nmr ftir FTIR/Raman Spectroscopy spec->ftir activity Biological Assays homo->activity Correlation/Prediction

Interplay between theoretical calculations and experimental validation for TZD derivatives.

Conclusion

The theoretical analysis of the thiazolidine-2,4-dione scaffold provides invaluable data for understanding its inherent structural and electronic characteristics. The geometric parameters calculated via DFT align well with experimental data, confirming the accuracy of the computational models. This foundational knowledge is paramount for the rational design of novel this compound derivatives and other substituted TZD compounds. By leveraging these computational insights, researchers can better predict molecular properties, understand structure-activity relationships, and accelerate the development of new therapeutic agents targeting a range of diseases. Future work should aim to build upon this foundation to include theoretical studies on specific derivatives like this compound to further delineate the precise effects of N-3 substitution.

References

Methodological & Application

Application Notes and Protocols for 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and biological evaluation of 3-Methylthiazolidine-2,4-dione and related thiazolidinedione (TZD) derivatives. The methodologies outlined below are foundational for investigating the therapeutic potential of this class of compounds.

Introduction

Thiazolidine-2,4-diones (TZDs) are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of biological activities.[1][2] While most recognized for their role as insulin sensitizers in the treatment of type 2 diabetes through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), TZD derivatives have also demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] this compound serves as a fundamental scaffold within this class, and understanding its synthesis and biological activity is crucial for the development of novel therapeutics.

Data Presentation

Quantitative biological data for this compound is not extensively available in the public domain. The following tables present example data for various thiazolidine-2,4-dione derivatives to illustrate the types of quantitative data that can be generated using the protocols described herein.

Table 1: In Vitro Anticancer Activity of Selected Thiazolidinedione Derivatives

Compound ReferenceCell LineAssay TypeIC50 / GI50 (µM)Citation
Compound 5dLeukemia (SR)GI502.04[5]
Compound 5dNon-Small Cell Lung Cancer (NCI-H522)GI501.36[5]
Compound 5dColon Cancer (COLO 205)GI501.64[5]
Compound 3aCervical Carcinoma (HeLa)IC5055[6]
Compound 3aColorectal Cancer (HT29)IC5040[6]
Compound 3aLung Cancer (A549)IC5038[6]
Compound 3aBreast Adenocarcinoma (MCF-7)IC5050[6]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogVarious Cancer Cell LinesIC504.1–58[5]

Table 2: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

Compound ReferenceMicroorganismAssay TypeMIC (µg/mL)Citation
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaMIC2 - 16
Compound H13Aspergillus nigerMIC7.3[1]
Compound H18Bacillus subtilisMIC7.8[1]
Compound H18Salmonella typhiMIC7.8[1]

Table 3: Enzyme Inhibition by Selected Thiazolidinedione Derivatives

Compound ReferenceEnzymeAssay TypeIC50 (µM)Citation
Benzylidene-3-methyl-2-thioxothiazolidin-4-one analog 3Mushroom TyrosinaseEnzyme Inhibition1.12[7]
Benzylidene-3-methyl-2-thioxothiazolidin-4-one analog 5Mushroom TyrosinaseEnzyme Inhibition3.60[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a one-step N-alkylation of thiazolidine-2,4-dione.

Materials:

  • Thiazolidine-2,4-dione

  • Methyl bromide (or other methylating agent like methyl iodide)

  • Triethylamine

  • Water

  • Round-bottomed flask

  • Stirring apparatus

Procedure:

  • To a round-bottomed flask containing a stirred mixture of thiazolidine-2,4-dione (1 eq.) and triethylamine (2.0 eq.), add the methylating agent (1.3 eq.).

  • Stir the resulting mixture for 2-3 hours at room temperature.

  • Quench the reaction by adding water.

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Purify the crude product by recrystallization or column chromatography as needed.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Thiazolidine-2,4-dione D Stir at Room Temperature (2-3 hours) A->D B Methyl Bromide B->D C Triethylamine C->D E Quench with Water D->E F Filter or Extract E->F G Purify (Recrystallization/ Chromatography) F->G H This compound G->H

Caption: Synthesis of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (3-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: MTT Assay Workflow for Cytotoxicity.

Glucose Uptake Assay (2-NBDG Method)

This protocol measures the effect of this compound on glucose uptake in C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Differentiation medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin

  • Fluorescence plate reader

Procedure:

  • Differentiate C2C12 myoblasts into myotubes in a 96-well plate.

  • Serum starve the differentiated myotubes for 2-4 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence to the protein concentration of the lysate.

G A Differentiate C2C12 Cells B Serum Starve A->B C Treat with Compound B->C D Insulin Stimulation C->D E Add 2-NBDG D->E F Wash with Cold PBS E->F G Lyse Cells F->G H Measure Fluorescence G->H

Caption: 2-NBDG Glucose Uptake Assay Workflow.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This competitive binding assay determines the affinity of this compound for the PPARγ ligand-binding domain (LBD).

Materials:

  • Purified PPARγ LBD protein

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescein-tagged agonist)

  • Assay buffer

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the PPARγ LBD and the fluorescent ligand in the assay buffer.

  • Add serial dilutions of this compound or a known PPARγ ligand (positive control) to the wells of the 384-well plate.

  • Add the PPARγ LBD/fluorescent ligand mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

  • Calculate the IC50 value for this compound.

G A Prepare PPARγ LBD and Fluorescent Ligand Mix C Add LBD/Ligand Mix to Plate A->C B Add Test Compound to Plate B->C D Incubate to Equilibrium C->D E Measure Fluorescence Polarization D->E F Calculate IC50 E->F

Caption: PPARγ Fluorescence Polarization Assay.

DNA Cleavage Assay

This assay evaluates the ability of this compound to induce DNA cleavage.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Incubate supercoiled plasmid DNA with various concentrations of this compound in a suitable buffer at 37°C for a specified time (e.g., 1-3 hours).

  • Include a negative control (DNA alone) and a positive control (a known DNA cleaving agent).

  • Stop the reaction by adding loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, open circular, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • An increase in the amount of open circular and/or linear DNA in the presence of the compound indicates DNA cleavage activity.

G A Incubate Supercoiled DNA with Compound B Add Loading Dye A->B C Agarose Gel Electrophoresis B->C D Stain Gel C->D E Visualize under UV D->E F Analyze DNA Bands for Cleavage E->F

Caption: DNA Cleavage Assay Workflow.

Signaling Pathway

The primary mechanism of action for many bioactive thiazolidinediones is through the activation of PPARγ. The following diagram illustrates this signaling cascade.

G cluster_ligand Ligand Binding cluster_transcription Transcriptional Regulation cluster_effects Biological Effects A Thiazolidinedione (e.g., this compound) B PPARγ A->B Binds to D PPARγ/RXR Heterodimer B->D C RXR C->D E PPRE (Peroxisome Proliferator Response Element) D->E Binds to F Gene Transcription E->F Activates G Increased Insulin Sensitivity F->G H Increased Glucose Uptake F->H I Altered Lipid Metabolism F->I

Caption: PPARγ Signaling Pathway.

References

Application Notes and Protocols for Thiazolidine-2,4-diones in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in biomedical research.[1] The core TZD scaffold consists of a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups.[1] Substitutions at the 3rd and 5th positions of the TZD ring have led to the development of a wide array of derivatives with diverse biological activities.[1] While this document focuses on the application of TZDs in cell culture, it is important to note that specific protocols for 3-Methylthiazolidine-2,4-dione are not extensively documented in publicly available literature. Therefore, the following application notes and protocols are based on the broader class of TZDs and may require optimization for specific derivatives like this compound.

TZDs are well-recognized for their role as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, insulin signaling, and inflammation.[2] Beyond their metabolic effects, various TZD derivatives have demonstrated potential as anti-cancer, antimicrobial, and anti-inflammatory agents.[1][3]

Key Applications in Cell Culture

  • Adipocyte Differentiation: TZDs are potent inducers of adipogenesis in preadipocyte cell lines such as 3T3-L1.

  • Insulin Sensitization Studies: Investigating the molecular mechanisms of insulin action and glucose uptake in cell models like C2C12 myoblasts.

  • Cancer Research: Evaluating the anti-proliferative and pro-apoptotic effects of TZD derivatives on various cancer cell lines.

  • Anti-inflammatory Assays: Studying the inhibitory effects of TZDs on inflammatory pathways.

Data Presentation: In Vitro Efficacy of TZD Derivatives

The following table summarizes the in vitro cytotoxic activity of various TZD derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with novel TZD compounds.

Compound IDCell LineCell TypeIC50 (µM)Reference
Compound 3a HeLaCervical Cancer55[3]
HT29Colon Cancer40[3]
A549Lung Cancer38[3]
MCF-7Breast Cancer50[3]
Compound 5d Leukemia SRLeukemia2.04[3]
NCI-H522Non-Small Cell Lung Cancer1.36[3]
COLO 205Colon Cancer1.64[3]
SK-MEL-2Melanoma1.64[3]
OVCAR-3Ovarian Cancer1.87[3]
RXF 393Renal Cancer1.15[3]
PC-3Prostate Cancer1.90[3]
MDA-MB-468Breast Cancer1.11[3]
Compound 16f HepG2Liver Cancer6.19[4]
MCF-7Breast Cancer5.10[4]
HCT116Colon Cancer8.37[4]
Compound 22 HepG2Liver Cancer2.04[2]
MCF-7Breast Cancer1.21[2]
Les-3833 WM793Melanoma0.22 (µg/mL)[5]
SK-Mel-28Melanoma0.3 (µg/mL)[5]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Antiproliferative Activity using MTT Assay

This protocol describes a common method to assess the effect of a TZD compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound or other TZD derivative

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the TZD compound in DMSO (e.g., 10 mM). From the stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.[2]

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the TZD compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line and the compound.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Induction of Adipocyte Differentiation in 3T3-L1 Cells

This protocol outlines the steps to differentiate 3T3-L1 preadipocytes into mature adipocytes using a TZD compound.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DMI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (DMII): Growth medium supplemented with 10 µg/mL insulin.

  • This compound or a known adipogenesis inducer like Pioglitazone (e.g., 10 µM).

  • 6-well cell culture plates

  • Oil Red O staining solution

Procedure:

  • Cell Seeding: Plate 3T3-L1 cells in 6-well plates and grow to confluence in the growth medium.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with DMI containing the desired concentration of the TZD compound.[2]

  • Maintenance (Day 2): After 2-3 days, replace the DMI with DMII, also containing the TZD compound at the same concentration.[2]

  • Maturation: Replace the DMII with fresh medium every 2-3 days. Adipocyte differentiation, characterized by the accumulation of lipid droplets, should be observable within a few days.[2]

  • Visualization of Lipid Droplets (Optional): After 7-10 days, wash the cells with PBS and fix with 10% formalin. Stain the lipid droplets with Oil Red O solution for visualization under a microscope.[2]

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The primary mechanism of action for many TZDs involves the activation of the PPARγ nuclear receptor. The following diagram illustrates this pathway.

PPARg_Signaling TZD This compound (TZD) PPARg PPARγ TZD->PPARg Binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Insulin_Signaling Insulin Signaling Gene_Transcription->Insulin_Signaling Inflammation Inflammation (Down-regulation) Gene_Transcription->Inflammation

Caption: PPARγ signaling pathway activated by TZD.

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for studying the effects of this compound in a cell culture setting.

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution of TZD in DMSO Start->Prepare_Stock Treat_Cells Treat Cells with Various TZD Concentrations Prepare_Stock->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Cellular Assay Incubate->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Apoptosis Apoptosis (e.g., Annexin V) Assay->Apoptosis Gene_Expression Gene Expression (e.g., qPCR) Assay->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: General workflow for TZD cell culture experiments.

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are generalized and may require significant optimization for use with this compound and specific cell lines. It is highly recommended to consult the primary literature and perform preliminary dose-response and time-course experiments to determine the optimal conditions for your particular study. Always adhere to standard laboratory safety practices when handling chemical reagents and cell cultures.

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-2,4-dione (TZD) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of TZD have been extensively explored for their potential as antimicrobial, antifungal, anticancer, and antidiabetic agents. The antimicrobial efficacy of TZD derivatives is often attributed to substitutions at the 3- and 5-positions of the thiazolidine ring, which can significantly influence their spectrum of activity and potency. While a substantial body of research exists for various TZD derivatives, specific data on the antimicrobial activity of 3-Methylthiazolidine-2,4-dione against particular microbial strains is not extensively documented in publicly available literature.

These application notes provide a comprehensive guide for researchers aiming to evaluate the antimicrobial potential of this compound. The protocols outlined below are based on established methodologies for assessing the antimicrobial activity of related TZD compounds and can be readily adapted for the specific investigation of this compound.

Data Presentation: Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives (A Representative Summary)

Although specific quantitative data for this compound is limited, the following tables summarize the reported antimicrobial activities of various other thiazolidine-2,4-dione derivatives to provide a contextual understanding of the potential of this compound class.

Table 1: Antibacterial Activity of Representative Thiazolidine-2,4-dione Derivatives

Compound ClassBacterial StrainMIC (µg/mL)MBC (mg/mL)Reference
2,3-diaryl-thiazolidin-4-onesS. Typhimurium0.008–0.060.0016–0.48[1]
2,3-diaryl-thiazolidin-4-onesS. aureus0.008–0.240.0016–0.48[1]
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteria2 - 16Not Reported[2]
Chlorophenylthiosemicarbazone hybridsGram-positive bacteria3.91 (mg/L)Not Reported[3]

Table 2: Antifungal Activity of Representative Thiazolidine-2,4-dione Derivatives

Compound ClassFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2,3-diaryl-thiazolidin-4-onesNot SpecifiedEquipotent to bifonazole and ketoconazoleNot Reported[1]
3,5-disubstituted TZD derivativesCandida albicans ATCC 10231Moderate ActivityModerate Activity[4][5]
Mycosidine (a TZD derivative)Candida yeastHigh ActivityHigh Activity[6]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a known antimicrobial) and a negative control (broth with inoculum only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of This compound Dilutions->Plate Incubate Incubate at 35-37°C Plate->Incubate Observe Observe for Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

Procedure:

  • Subculturing:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC:

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

MBC_MFC_Workflow MIC_Results Obtain MIC Results (Wells with no visible growth) Subculture Subculture from MIC wells onto fresh agar plates MIC_Results->Subculture Incubate Incubate Agar Plates Subculture->Incubate Observe Observe for Colony Growth Incubate->Observe Determine_MBC_MFC Determine MBC/MFC (Lowest concentration with no growth) Observe->Determine_MBC_MFC

Workflow for MBC/MFC Determination.

Potential Mechanism of Action and Signaling Pathways

Based on studies of related thiazolidine-2,4-dione derivatives, the antimicrobial activity of this compound may involve the inhibition of key microbial enzymes.

  • Antibacterial Mechanism: A potential target in bacteria is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of MurB would disrupt cell wall synthesis, leading to cell lysis and death.

  • Antifungal Mechanism: In fungi, a likely target is the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. Some research also suggests that certain TZD derivatives may interfere with glucose transport in fungal cells.[6]

Signaling_Pathway cluster_bacterial Potential Antibacterial Pathway cluster_fungal Potential Antifungal Pathway TZD_B This compound MurB MurB Enzyme (Peptidoglycan Synthesis) TZD_B->MurB Inhibition CellWall_B Bacterial Cell Wall Disruption MurB->CellWall_B Lysis_B Cell Lysis CellWall_B->Lysis_B TZD_F This compound CYP51 Lanosterol 14α-demethylase (CYP51) (Ergosterol Synthesis) TZD_F->CYP51 Inhibition Membrane_F Fungal Cell Membrane Disruption CYP51->Membrane_F Death_F Cell Death Membrane_F->Death_F

Potential Antimicrobial Signaling Pathways.

Conclusion

References

Application Note: In Vitro Assay for Determining the Biological Activity of 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylthiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class of heterocyclic compounds. TZDs are a well-established pharmacophore, with several derivatives recognized for a wide range of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The primary mechanism of action for the antidiabetic effects of many TZD derivatives is through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism.[3][6] Activation of PPAR-γ leads to the transcription of genes involved in insulin sensitization and glucose uptake.[3][6]

Given the structural similarity of this compound to other biologically active TZDs, it is hypothesized that this compound may also exhibit activity through similar pathways. This application note provides detailed protocols for in vitro assays to characterize the biological activity of this compound, with a primary focus on its potential as a PPAR-γ agonist and its inhibitory effects on α-amylase.

Experimental Protocols

PPAR-γ Activation Assay (Cell-Based Luciferase Reporter Assay)

This assay determines the ability of this compound to activate the PPAR-γ receptor in a cellular context.

Principle: A cell line (e.g., HEK293T or HepG2) is transiently co-transfected with two plasmids: one expressing the ligand-binding domain of human PPAR-γ fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If this compound binds to and activates the PPAR-γ ligand-binding domain, the fusion protein will bind to the UAS and drive the expression of luciferase. The resulting luminescence is proportional to the level of PPAR-γ activation.

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • pBIND-hPPARγ-LBD plasmid (expressing GAL4-hPPARγ-LBD fusion protein)

  • pGL5-luc plasmid (containing GAL4 UAS-luciferase reporter)

  • This compound (test compound)

  • Rosiglitazone (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase Assay System (e.g., Promega Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection:

    • For each well, prepare the transfection mix in Opti-MEM I. Combine the pBIND-hPPARγ-LBD and pGL5-luc plasmids with the transfection reagent according to the manufacturer's instructions.

    • Remove the media from the cells and add the transfection mix.

    • Incubate for 4-6 hours at 37°C.

    • Replace the transfection mix with fresh complete media and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in DMEM. The final concentration of DMSO should not exceed 0.1%.

    • Remove the media from the transfected cells and add the media containing the different concentrations of the test compound, positive control, or vehicle control.

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Remove the media and wash the cells with PBS.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTT assay or a co-transfected control plasmid expressing β-galactosidase).

  • Plot the relative luciferase units (RLU) against the logarithm of the compound concentration.

  • Determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

α-Amylase Inhibition Assay

This enzymatic assay evaluates the potential of this compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[7][8][9][10]

Principle: α-amylase catalyzes the hydrolysis of starch into smaller sugars. The inhibitory activity of this compound is determined by measuring the reduction in the rate of starch hydrolysis. The remaining starch is quantified using the dinitrosalicylic acid (DNS) method, where the reducing sugars produced react with DNS to form a colored product that can be measured spectrophotometrically.

Materials:

  • Porcine pancreatic α-amylase

  • Potato starch

  • Sodium phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate

  • This compound (test compound)

  • Acarbose (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of α-amylase in sodium phosphate buffer.

    • Prepare a 1% (w/v) starch solution by boiling in sodium phosphate buffer.

    • Prepare serial dilutions of this compound and acarbose in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the test compound or control at various concentrations.

    • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well.

    • Incubate the mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DNS reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and starch without inhibitor) and Abs_sample is the absorbance of the sample with the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) using a non-linear regression analysis.

Data Presentation

Table 1: PPAR-γ Activation by this compound

CompoundEC₅₀ (µM) [95% CI]Max Response (% of Rosiglitazone)
This compound[Insert Value][Insert Value]
Rosiglitazone (Positive Control)[Insert Value]100

Table 2: α-Amylase Inhibition by this compound

CompoundIC₅₀ (µM) [95% CI]
This compound[Insert Value]
Acarbose (Positive Control)[Insert Value]

Visualizations

Signaling Pathway

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) TZD->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins for Glucose Metabolism & Adipogenesis mRNA->Protein Translation

Caption: PPAR-γ activation pathway by this compound.

Experimental Workflow

experimental_workflow cluster_assay1 PPAR-γ Activation Assay cluster_assay2 α-Amylase Inhibition Assay A1 Seed Cells (HEK293T/HepG2) A2 Co-transfect with pBIND-hPPARγ-LBD and pGL5-luc plasmids A1->A2 A3 Treat with This compound A2->A3 A4 Incubate 24h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Determine EC₅₀ A5->A6 B1 Pre-incubate α-amylase with this compound B2 Add Starch Solution B1->B2 B3 Incubate 30 min B2->B3 B4 Stop reaction with DNS reagent B3->B4 B5 Measure Absorbance at 540 nm B4->B5 B6 Determine IC₅₀ B5->B6

Caption: Workflow for in vitro assays of this compound.

References

Application Notes and Protocols for 3-Methylthiazolidine-2,4-dione in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class of molecules. The TZD scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of thiazolidine-2,4-dione have demonstrated a wide range of therapeutic activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][6] The versatility of the TZD nucleus, with possible substitutions at the 3rd and 5th positions, makes it an attractive starting point for the generation of compound libraries for high-throughput screening (HTS) in drug discovery campaigns.[1]

These application notes provide an overview of the utility of this compound and its derivatives in HTS assays, with a focus on a representative Fluorescence Polarization (FP) assay for identifying potential inhibitors of a target protein.

High-Throughput Screening Applications

The thiazolidine-2,4-dione scaffold has been successfully employed in the discovery of modulators for various biological targets. High-throughput screening of TZD-based compound libraries has been instrumental in identifying hits for subsequent lead optimization. A common HTS methodology for studying molecular interactions is the Fluorescence Polarization (FP) assay.[7][8][9]

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay format that measures the change in the polarization of fluorescent light emitted by a fluorescent probe.[7][8] The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light. When this tracer binds to a larger molecule (e.g., a target protein), its tumbling is slowed, resulting in an increase in the polarization of the emitted light.[7] In a competitive binding assay, a test compound that displaces the fluorescent tracer from the protein will cause a decrease in fluorescence polarization, which can be measured to determine the compound's inhibitory activity.[9]

Data Presentation: Inhibitory Activities of Thiazolidinedione Derivatives

While specific HTS data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of various thiazolidine-2,4-dione derivatives against different biological targets, as identified through screening and subsequent assays. This data illustrates the potential of the TZD scaffold in drug discovery.

Compound ClassTargetAssay TypeMeasured Activity (IC50/GI50/MIC)Reference
5-benzylidene thiazolidine-2,4-dione derivativesMurine Leukemia (L1210)Cell-based0.19 to 3.2 μM[6]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious Cancer Cell LinesCell-based4.1–58 μM[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d)Human Tumor Cell LinesCell-basedGI50: 1.11 - 2.04 μM[6]
Thiazolidine-2,4-dione-based hybridsMycobacterium tuberculosisMicrobialMIC: 0.078–0.283 µM[10]
Thiazolidine-2,4-dione derivativesHepG2, HCT116, MCF-7 cell linesCell-basedIC50: 5.1–22.08 µM[3]
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybridsGram-positive & Gram-negative bacteriaMicrobialMIC: 3.91 mg/L[11]
(4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivativesA. nigerMicrobialMIC: 7.3 µM[12]
(4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivativesB. subtilis, S. typhiMicrobialMIC: 7.8 µM[12]

Experimental Protocols

Representative High-Throughput Screening Protocol: Fluorescence Polarization Competition Assay

This protocol describes a general procedure for a competitive FP-based HTS assay to identify small molecule inhibitors of a protein-ligand interaction, using a thiazolidinedione-based compound library.

1. Materials and Reagents:

  • Target Protein: Purified protein of interest (e.g., a nuclear receptor, kinase, etc.).

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target protein.

  • Assay Buffer: Buffer optimized for protein stability and binding activity (e.g., HEPES, PBS with appropriate additives).

  • Test Compounds: Library of compounds, including this compound and its derivatives, dissolved in DMSO.

  • Microplates: Black, low-binding 384-well or 1536-well microplates.

  • Plate Reader: A microplate reader equipped with fluorescence polarization optics.

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Serially dilute the test compounds in DMSO, and then dilute in assay buffer to the desired starting concentration.

  • Assay Plate Preparation:

    • Add a defined volume of the test compound solution to the wells of the microplate.

    • For control wells, add assay buffer with DMSO (negative control, 0% inhibition) and a known inhibitor or buffer alone (positive control, 100% inhibition).

  • Addition of Target Protein and Fluorescent Tracer:

    • Add the 2X target protein solution to all wells except the positive control wells (for tracer alone).

    • Add the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

    • mP_sample is the mP value of the well with the test compound.

    • mP_min is the average mP value of the positive control (tracer only).

    • mP_max is the average mP value of the negative control (tracer + protein, no inhibitor).

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: PPARγ Activation by Thiazolidinediones

Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1][4][13] The following diagram illustrates the general mechanism of PPARγ activation.

PPAR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., this compound derivative) PPARg PPARγ TZD->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) TargetGene Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->TargetGene Regulates Heterodimer->PPRE Binds to

Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflow: Fluorescence Polarization HTS Assay

The following diagram outlines the workflow for the high-throughput screening of a compound library using a fluorescence polarization assay.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Plate Compound Library Plate (e.g., this compound derivatives) Dispense_Cmpd Dispense Compounds into Assay Plate Compound_Plate->Dispense_Cmpd Reagent_Prep Prepare 2X Target Protein & 2X Fluorescent Tracer Dispense_Reagents Add Target Protein & Fluorescent Tracer Reagent_Prep->Dispense_Reagents Dispense_Cmpd->Dispense_Reagents Incubate Incubate at Room Temp. Dispense_Reagents->Incubate Read_Plate Read Fluorescence Polarization (mP) Incubate->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Dose_Response Generate Dose-Response Curves & IC50 Values Calc_Inhibition->Dose_Response Hit_ID Identify 'Hit' Compounds Dose_Response->Hit_ID

Caption: High-throughput screening workflow using a fluorescence polarization assay.

References

Application Notes & Protocols for Quantification of 3-Methylthiazolidine-2,4-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analytical method is a proposed approach for the quantification of 3-Methylthiazolidine-2,4-dione in biological samples. Limited direct literature exists for this specific analyte. Therefore, this protocol has been developed by adapting validated methods for structurally similar thiazolidinedione derivatives. This method requires full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in a research or clinical setting.[1][2][3]

Introduction

This compound belongs to the thiazolidinedione (TZD) class of compounds. TZDs are known for their role as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[4][5] The activation of PPAR-γ by TZDs leads to improved insulin sensitivity, making them a key area of interest in the development of therapeutics for type 2 diabetes and other metabolic disorders.[6][7] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.[8][9]

This document provides a detailed protocol for a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of drugs and their metabolites in complex biological fluids.[10][11]

Proposed Analytical Method: LC-MS/MS

This method is adapted from established procedures for other thiazolidinedione compounds, such as rosiglitazone and lobeglitazone.[12][13]

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar TZD not present in the sample)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.[8][10]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into drug-free plasma or urine to obtain a series of calibration standards (typically 6-8 non-zero concentrations) and QC samples at low, medium, and high concentrations.

Sample Preparation

Biological samples require preparation to remove interfering substances.[10] Two common methods are protein precipitation and solid-phase extraction.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of the plasma or urine sample (pre-treated with the internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following are proposed starting conditions and should be optimized for this compound.

ParameterProposed Condition
HPLC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.

Data Presentation: Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability.[1][15] The following tables summarize typical acceptance criteria and representative data from validated methods for other thiazolidinediones, which should be the goal for the this compound assay validation.

Table 1: Representative Linearity and Sensitivity Data for Thiazolidinedione Assays

CompoundMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
RosiglitazoneRat Dried Blood Spots0.05 - 1000.052[13]
RosiglitazoneRat Urine0.05 - 1000.075[13]
LobeglitazoneRat Plasma50 - 10,00050[12][16]
PioglitazoneRat Plasma8.25 - 1571.638.25[17]

Table 2: Representative Accuracy and Precision Data for Thiazolidinedione Assays

CompoundMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Sitagliptin (with Pioglitazone)Rat PlasmaLQC, MQC, HQC< 3.1-96.9 - 100.3-[17]
Pioglitazone (with Sitagliptin)Rat PlasmaLQC, MQC, HQC< 5.3-100.0 - 104.3-[17]
NL-1Mouse SerumLQC, MQC, HQC< 4< 4-2.7 to 2.0 (%RE)-2.7 to 2.0 (%RE)[18]

Visualizations

Signaling Pathway

Thiazolidinediones exert their therapeutic effects primarily through the activation of PPAR-γ. The following diagram illustrates this signaling pathway.

PPAR_gamma_pathway cluster_nucleus Nucleus 3-MTD This compound PPARg_RXR_inactive PPAR-γ / RXR (inactive) 3-MTD->PPARg_RXR_inactive Binds to PPAR-γ PPARg_RXR_active PPAR-γ / RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change and Activation PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Modulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: PPAR-γ signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the quantification of this compound in biological samples.

experimental_workflow Sample_Collection 1. Biological Sample Collection (Plasma or Urine) Sample_Preparation 2. Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Preparation LC_Separation 3. HPLC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Proposed workflow for this compound quantification.

References

Application Notes and Protocols for 3-Methylthiazolidine-2,4-dione and its Analogs in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Methylthiazolidine-2,4-dione and related thiazolidinedione (TZD) derivatives in agricultural research. The content is based on existing studies of the broader TZD class of compounds, highlighting their potential as plant growth regulators and antimicrobial agents. While specific data for this compound is limited, the information presented serves as a foundational guide for researchers interested in exploring this chemical scaffold for agricultural applications.

Potential Applications in Agriculture

Thiazolidine-2,4-dione (TZD) derivatives have emerged as a versatile class of heterocyclic compounds with a wide range of biological activities.[1] In the context of agriculture, two primary areas of application are of significant interest:

  • Fungicidal and Antimicrobial Activity: Numerous studies have demonstrated the efficacy of TZD derivatives against a variety of plant pathogens. These compounds have shown inhibitory activity against fungal species such as Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, and Fusarium oxysporum, as well as various Gram-positive and Gram-negative bacteria.[2] This suggests their potential use in the development of novel fungicides and bactericides for crop protection.

  • Plant Growth Regulation: Structural analogs of the plant growth regulator thidiazuron (TDZ) that contain a dione moiety have been shown to influence plant development.[3][4] These effects include the inhibition of lateral and primary root growth, indicating a potential role for TZD derivatives in modulating plant morphology and growth characteristics.[3][4]

Quantitative Data Summary

The following tables summarize the antimicrobial and plant growth regulating activities of various TZD derivatives from published studies. This data illustrates the potential efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Thiazolidine-2,4-dione Derivatives

Compound/DerivativeTarget FungiConcentrationInhibition/ActivityReference
(Z)-5-decylidenethiazolidine-2,4-dioneCandida albicansNot SpecifiedGood antifungal activity[5]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious4.1–58 μM (IC50)Moderate antiproliferative activity[5]
Thiazolidine-2,4-dione derivatives (3a-i)Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., Penicillium notatumNot SpecifiedBroad spectrum of antifungal activities[2]
3,5-Disubstituted Thiazolidine-2,4-dionesCandida albicans ATCC 10231Not SpecifiedModerate antifungal activity[6]

Table 2: In Vitro Antibacterial Activity of Thiazolidine-2,4-dione Derivatives

Compound/DerivativeTarget BacteriaConcentration (MIC)ActivityReference
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivativesS. aureus, E. faecalis16 µg/mlActive[7]
Thiazolidine-2,4-dione derivatives (3a-i)Bacillus licheniformis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusNot SpecifiedBroad spectrum of antibacterial activities[2]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives (5b-g)Gram-positive and Gram-negative bacteria100 µ g/disk Active[5]

Table 3: Plant Growth Regulating Effects of Imidazolidine-2,4-dione Analogs

CompoundPlantConcentrationEffectReference
1,2,3-thiadiazol-5-ylimidazolidine-2,4-diones (A1 and B1)Cucumber5 mg/LSignificant inhibition of lateral root growth and retardation of primary root elongation[3][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the agricultural potential of this compound and its analogs.

3.1. In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is adapted from studies on various TZD derivatives.[1]

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various phytopathogenic fungi.

Materials:

  • Test compound (this compound)

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Alternaria solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (e.g., commercial fungicide like Fluconazole)[1]

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the PDA medium to cool to approximately 45-50°C.

  • Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a positive control with a standard fungicide and a negative control with DMSO alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the colony diameter of the fungus in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

      • Where: C = Average diameter of the fungal colony in the control plate, T = Average diameter of the fungal colony in the treated plate.

  • The lowest concentration of the test compound that causes complete inhibition of fungal growth is considered the MIC.

3.2. Seed Germination and Seedling Vigor Assay

This protocol is based on studies of plant growth regulator analogs.[3][4]

Objective: To assess the effect of the test compound on seed germination and early seedling growth.

Materials:

  • Test compound (this compound)

  • Seeds of a model plant (e.g., cucumber, lettuce, or Arabidopsis thaliana)

  • Sterile Petri dishes with filter paper

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare different concentrations of the test compound in distilled water. A control group with only distilled water should be included.

  • Surface sterilize the seeds by rinsing them with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Place two layers of sterile filter paper in each Petri dish and moisten them with 5 mL of the respective test solutions or distilled water (control).

  • Place a known number of seeds (e.g., 20-25) on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • After a predetermined period (e.g., 7 days), record the following parameters:

    • Germination Percentage: (Number of germinated seeds / Total number of seeds) x 100

    • Root and Shoot Length: Measure the length of the primary root and shoot of each seedling.

    • Seedling Vigor Index: Vigor Index = Germination Percentage x (Mean root length + Mean shoot length)

  • Analyze the data statistically to determine if the test compound has a significant effect on these parameters compared to the control.

Visualizations

4.1. Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution amend_media Amend PDA with Test Compound prep_compound->amend_media prep_media Prepare and Sterilize PDA Medium prep_media->amend_media prep_fungi Prepare Fungal Inoculum inoculate Inoculate with Fungal Disc prep_fungi->inoculate pour_plates Pour Plates amend_media->pour_plates pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_mic Determine MIC calculate->determine_mic

Caption: Workflow for in vitro antifungal screening of this compound.

4.2. Hypothetical Signaling Pathway for Plant Growth Regulation

Based on the known mechanism of some plant growth regulators and the observed effects of TZD analogs, a hypothetical signaling pathway is proposed. It is important to note that this pathway is speculative and requires experimental validation for TZD derivatives in plants.

Plant_Growth_Regulation_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response tzd This compound receptor Putative Plant Receptor tzd->receptor Binds to secondary_messenger Secondary Messengers (e.g., Ca2+, ROS) receptor->secondary_messenger Activates kinase_cascade Kinase Cascade secondary_messenger->kinase_cascade Initiates transcription_factor Transcription Factor Activation/Deactivation kinase_cascade->transcription_factor Modulates gene_expression Altered Gene Expression (Hormone biosynthesis/signaling) transcription_factor->gene_expression Regulates physiological_response Physiological Response (e.g., Inhibition of Root Growth) gene_expression->physiological_response Leads to

Caption: Hypothetical signaling pathway for plant growth regulation by TZD derivatives.

4.3. Logical Relationship of TZD Derivatives in Agricultural Applications

TZD_Applications cluster_properties Biological Properties cluster_applications Potential Agricultural Applications tzd_scaffold Thiazolidine-2,4-dione Scaffold antimicrobial Antimicrobial Activity tzd_scaffold->antimicrobial Exhibits pgr Plant Growth Regulation tzd_scaffold->pgr Exhibits fungicide Fungicide/Bactericide Development antimicrobial->fungicide Leads to growth_modulator Plant Growth Modulator pgr->growth_modulator Leads to

References

3-Methylthiazolidine-2,4-dione: A Versatile Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and chemical biology.[1][2] TZDs are recognized for their diverse pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The core TZD structure serves as a versatile template for the development of targeted therapeutic agents. This document provides an overview of the applications of the this compound scaffold and its derivatives in chemical biology research, along with detailed protocols for their evaluation.

The primary mechanism of action for many TZD derivatives is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[5][6][7] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[5] Beyond PPARγ agonism, TZD derivatives have been shown to exert their effects through other mechanisms, including the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways.[8][9]

This document will detail the applications of the this compound scaffold in anticancer and antimicrobial research, present quantitative data from studies on its derivatives, and provide standardized protocols for assessing their biological activity.

Key Applications

The this compound scaffold and its derivatives have demonstrated significant potential in two primary areas of chemical biology research:

  • Anticancer Activity: Numerous studies have reported the efficacy of TZD derivatives against a range of cancer cell lines.[1][10] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are frequently dysregulated in cancer.[1][8]

  • Antimicrobial Activity: Derivatives of this compound have shown promising activity against various bacterial and fungal pathogens.[11][12][13] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Data Presentation

The following tables summarize the quantitative biological activity of various derivatives of the thiazolidine-2,4-dione scaffold.

Table 1: Anticancer Activity of Thiazolidine-2,4-dione Derivatives

Compound/DerivativeCell LineAssay TypeIC50 / GI50 (µM)Reference
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Leukemia SRGrowth Inhibition2.04[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Non-Small Cell Lung Cancer NCI-H522Growth Inhibition1.36[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Colon Cancer COLO 205Growth Inhibition1.64[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)CNS Cancer SF-539Growth Inhibition1.87[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Melanoma SK-MEL-2Growth Inhibition1.64[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Ovarian Cancer OVCAR-3Growth Inhibition1.87[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Renal Cancer RXF 393Growth Inhibition1.15[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Prostate Cancer PC-3Growth Inhibition1.90[10]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Breast Cancer MDA-MB-468Growth Inhibition1.11[10]
5-benzylidene thiazolidine-2,4-dione derivativesMurine leukemia (L1210)Antiproliferative0.19 - 3.2[10]
5-benzylidene thiazolidine-2,4-dione derivativesMurine mammary carcinoma (FM3A)Antiproliferative0.19 - 3.2[10]
5-benzylidene thiazolidine-2,4-dione derivativesHuman T lymphocyte (CEM)Antiproliferative0.19 - 3.2[10]
5-benzylidene thiazolidine-2,4-dione derivativesHuman cervix carcinoma (HeLa)Antiproliferative0.19 - 3.2[10]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious cancer cell linesAntiproliferative4.1 - 58[10]
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a)HeLaCytotoxicity55[14]
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a)HT29Cytotoxicity40[14]
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a)A549Cytotoxicity38[14]
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a)MCF-7Cytotoxicity50[14]

Table 2: Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (mg/L)Reference
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybridsGram-positive bacteriaBroth dilution3.91[2]
2,3-diaryl-thiazolidin-4-onesGram-positive and Gram-negative bacteriaMicrodilution8 - 240[15]
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaDisc diffusion2 - 16 (µg/mL)[13]
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivativesS. aureus and E. faecalisNot specified16 (µg/mL)[14]

Signaling Pathways and Experimental Workflows

PPARg_Signaling_Pathway cluster_extracellular Extracellular TZD This compound (or derivative) PPARg_RXR_inactive PPARg_RXR_inactive TZD->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARg_RXR_active PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Biological_Effects Biological_Effects Gene_Transcription->Biological_Effects

Anticancer_Signaling_Pathway cluster_Raf_MEK_ERK Raf/MEK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway TZD This compound (or derivative) Raf Raf TZD->Raf Inhibits PI3K PI3K TZD->PI3K Inhibits MEK MEK ERK ERK Proliferation_Survival Cell Proliferation & Survival Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis

Experimental_Workflow_Anticancer Start Start Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Treatment Treat Cells with Varying Concentrations Prepare_Stock->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortexing: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization: While DMSO is a solvent that inhibits microbial growth, for sensitive cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if the compound's solubility allows.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.[2]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterility control (broth only)

  • Growth control (broth with bacterial inoculum)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the growth control wells. The final volume in each well will be 100 µL. Add 100 µL of sterile CAMHB to the sterility control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. Incubate the plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

References

Troubleshooting & Optimization

improving the solubility of 3-Methylthiazolidine-2,4-dione for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Methylthiazolidine-2,4-dione for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound belongs to the thiazolidinedione class of heterocyclic compounds. Derivatives of this class are explored for various therapeutic purposes, including as potential anticancer and antidiabetic agents.[1][2][3] Poor aqueous solubility is a common challenge with many small organic molecules, including some thiazolidine-2,4-dione derivatives.[1] In in vitro assays, which are typically conducted in aqueous buffers, low solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: I'm observing precipitation of this compound when I dilute my stock solution into the aqueous assay buffer. What is the likely cause?

A2: This phenomenon, often called "crashing out," is a strong indicator of the compound's low aqueous solubility.[4] Your stock solution, likely prepared in a high-concentration organic solvent like DMSO, becomes oversaturated when diluted into the aqueous buffer, causing the compound to precipitate out of the solution.

Q3: Can I use Dimethyl Sulfoxide (DMSO) as a co-solvent to improve the solubility of this compound in my assay?

A3: Yes, DMSO is a widely used co-solvent to enhance the solubility of hydrophobic compounds in aqueous solutions.[4] However, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically not exceeding 1%, as higher concentrations can be toxic to cells and may interfere with enzyme activity or other biological interactions.[4] You should always perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific assay system.

Q4: Are there alternative organic solvents I can use for my stock solution?

A4: Besides DMSO, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents such as ethanol and methanol can be considered for preparing stock solutions.[4] The choice of solvent depends on the specific properties of this compound and its compatibility with your experimental setup. It is essential to verify the compatibility of any solvent with your assay components.

Troubleshooting Guide: Improving Solubility of this compound

If you are encountering solubility issues with this compound, consider the following troubleshooting strategies, starting with the simplest and progressing to more complex methods.

Initial Troubleshooting Steps

A logical workflow for addressing solubility issues can be visualized as follows:

G A Start: Solubility Issue Observed B Review Compound Handling - Check for complete dissolution in stock - Use fresh, high-purity compound A->B C Optimize Co-solvent Concentration - Determine max tolerable DMSO % - Test alternative co-solvents (e.g., Ethanol, DMF) B->C Issue Persists G End: Optimized Solubility B->G Issue Resolved D Adjust Solution pH - Determine pKa of the compound - Test solubility in a range of pH buffers C->D Issue Persists C->G Issue Resolved E Employ Solubilizing Excipients - Test Cyclodextrins (e.g., HP-β-CD) - Test Surfactants (e.g., Tween 80) D->E Issue Persists D->G Issue Resolved F Advanced Formulation Strategies - Consider lipid-based formulations - Particle size reduction (if applicable) E->F Issue Persists E->G Issue Resolved F->G Issue Resolved

Caption: Troubleshooting workflow for addressing solubility issues.

Detailed Troubleshooting Strategies
Strategy Description Considerations
1. Optimize Co-solvent Concentration Determine the highest concentration of a co-solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the results. Prepare a dilution series to find the optimal balance between solubility and assay compatibility.[4]High concentrations of organic solvents can be cytotoxic or interfere with assay components. Always include a vehicle control.
2. pH Adjustment For ionizable compounds, modifying the pH of the assay buffer can significantly enhance solubility.[4][5] The solubility of the compound should be experimentally determined across a pH range that is compatible with the assay.Ensure the chosen pH does not affect the biological activity of the target or the stability of the compound.
3. Use of Solubilizing Agents Surfactants (e.g., Tween® 80, Triton™ X-100) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to improve solubility.[4][6] Surfactants form micelles that encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes.[6][7]These agents should be used at low concentrations and validated for non-interference with the assay.
4. Particle Size Reduction Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[6][8][9] This can be achieved through techniques like micronization or sonication of the suspension before further dilution.This is more relevant for preparing saturated solutions or suspensions for certain assays.
5. Lipid-Based Formulations For highly lipophilic compounds, lipid-based delivery systems can enhance solubility.[6][10] This involves dissolving the compound in oils or lipids, which can then be dispersed in the aqueous medium.This approach is more complex and may not be suitable for all in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, use a sonicator or gently warm the solution (e.g., to 37°C) to ensure the compound is completely dissolved.[4]

  • Visually inspect the solution to confirm there are no undissolved particles.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.[4]

Protocol 2: Determination of Maximum Tolerated Co-solvent Concentration
  • Prepare a series of your assay buffer containing increasing concentrations of the co-solvent (e.g., DMSO at 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Run your in vitro assay with these different co-solvent concentrations in the absence of this compound.

  • Monitor the key assay readouts (e.g., cell viability, enzyme activity) to determine the highest co-solvent concentration that does not significantly affect the assay's performance. This is your maximum tolerated concentration.

Potential Signaling Pathway Investigation

Thiazolidinedione derivatives are known to interact with various cellular targets. For instance, some are investigated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which play a role in angiogenesis, a process crucial for tumor growth.[1] Others are known to be agonists of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose metabolism and adipogenesis.[3]

A simplified representation of a potential signaling pathway that could be investigated is the VEGFR-2 pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm A VEGF-A B VEGFR-2 A->B Binds C PLCγ B->C Activates D PKC C->D E Raf D->E F MEK E->F G ERK F->G H Angiogenesis Cell Proliferation Cell Migration G->H Promotes I This compound (Potential Inhibitor) I->B Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

References

enhancing the stability of 3-Methylthiazolidine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylthiazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound solutions.

Issue Possible Cause Recommended Solution
Unexpectedly low assay results over time. Degradation of this compound in solution. Thiazolidinedione rings can be susceptible to hydrolysis, particularly under acidic or basic conditions.- Control pH: Maintain the pH of the solution within a stable range, ideally between 4.5 and 6.5. Use a suitable buffer system (e.g., phosphate or acetate buffer) to maintain pH. - Temperature Control: Store solutions at recommended temperatures (refrigerated or frozen) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles. - Protect from Light: Store solutions in amber vials or protect from light to prevent potential photodegradation.
Appearance of new peaks in HPLC analysis. Formation of degradation products. Hydrolysis of the thiazolidinedione ring is a likely degradation pathway.- Characterize Degradants: If possible, identify the degradation products to understand the degradation pathway. - Optimize Conditions: Re-evaluate solution parameters (pH, solvent, temperature) to minimize the formation of these new peaks. Refer to the Stability-Indicating HPLC Method protocol below.
Precipitation of the compound in aqueous solution. Poor solubility of this compound.- Use of Co-solvents: Employ water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) to improve solubility. - pH Adjustment: Solubility may be pH-dependent. Determine the optimal pH for solubility without compromising stability.
Inconsistent results between experimental batches. Variability in solution preparation and storage.- Standardize Protocols: Ensure consistent preparation methods, including solvent quality, pH measurement, and storage conditions. - Fresh Solutions: Prepare solutions fresh whenever possible, especially for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for the thiazolidinedione ring structure is hydrolysis. This can be catalyzed by either acidic or basic conditions, leading to the opening of the heterocyclic ring.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is not extensively published, related thiazolidinediones exhibit maximum stability in the slightly acidic to neutral pH range of 4.5 to 6.5.[1] It is crucial to perform your own stability studies to determine the optimal pH for your specific experimental conditions.

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures will accelerate the rate of hydrolysis. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider storing solutions frozen (-20 °C or below), being mindful of potential issues with freeze-thaw cycles.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using buffers is highly recommended to maintain a stable pH. Phosphate and acetate buffers are commonly used. However, be aware that some buffer components can catalyze hydrolysis, so it is important to select a buffer system that is compatible with your compound and experimental goals.

Q5: What are some recommended solvents or co-solvents for dissolving this compound?

A5: Due to its limited aqueous solubility, co-solvents are often necessary. Common choices include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Dimethyl sulfoxide (DMSO) for stock solutions

When preparing aqueous solutions from a stock, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Quantitative Stability Data

Stress Condition Duration Pioglitazone Degradation (%)
0.1 M HCl24 hours10.5
0.1 M NaOH24 hours8.2
3% H₂O₂24 hours5.1
Thermal (80°C)48 hours12.3
UV Light (254 nm)48 hours6.8

This data is illustrative for a related compound and should be used as a general guideline. It is essential to perform specific stability studies for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Thiazolidinedione Analogs

This protocol is adapted from established methods for related thiazolidinedione compounds and can be optimized for this compound.[2][3]

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 4.3)

  • This compound reference standard

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 4.3) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
  • Sample Preparation (for stability studies):
  • Prepare a solution of this compound in the desired solvent system (e.g., buffered aqueous solution, co-solvent mixture) at a known concentration.
  • Subject aliquots of the solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
  • At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to the working concentration range.
  • Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.
  • Data Evaluation:
  • Determine the retention time of the intact this compound from the standard chromatogram.
  • In the chromatograms of the stressed samples, identify any new peaks corresponding to degradation products.
  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solution in desired solvent system acid Acidic (e.g., 0.1 M HCl) prep->acid Expose aliquots base Basic (e.g., 0.1 M NaOH) prep->base Expose aliquots oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Expose aliquots thermal Thermal (e.g., 80°C) prep->thermal Expose aliquots photo Photolytic (UV light) prep->photo Expose aliquots hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Evaluation: - % Remaining Parent Compound - % Degradation Products hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway main This compound hydrolysis_product Ring-Opened Hydrolysis Product main->hydrolysis_product Hydrolysis (H+ or OH- catalysis) troubleshooting_logic start Instability Observed (Low Assay/New Peaks) check_ph Is pH controlled? start->check_ph check_temp Is temperature controlled? check_ph->check_temp Yes implement_buffer Implement Buffer System (pH 4.5-6.5) check_ph->implement_buffer No check_light Is solution protected from light? check_temp->check_light Yes refrigerate Store at 2-8°C or frozen check_temp->refrigerate No use_amber_vials Use Amber Vials/Protect from Light check_light->use_amber_vials No end Stability Improved check_light->end Yes implement_buffer->check_temp refrigerate->check_light use_amber_vials->end

References

Technical Support Center: Optimizing 3-Methylthiazolidine-2,4-dione Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 3-Methylthiazolidine-2,4-dione and other thiazolidinediones (TZDs) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound, a member of the thiazolidinedione (TZD) class of compounds, primarily acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor and transcription factor that plays a master regulatory role in adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[2][3] Upon binding by an agonist like a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][5] This interaction recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, glucose uptake, and adipocyte differentiation.[4][6]

Q2: What are the common applications of this compound in cell culture?

A2: The most common application is to induce the differentiation of preadipocyte cell lines, such as murine 3T3-L1 cells, into mature adipocytes.[7][8] This in vitro model is crucial for studying obesity, type 2 diabetes, and other metabolic diseases.[2][8] By promoting adipogenesis, TZDs help researchers investigate lipid metabolism, insulin sensitivity, and the effects of various compounds on fat cells.[7][9]

Q3: How should I prepare a stock solution of this compound?

A3: this compound and other TZDs are often hydrophobic. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[10] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C. When treating cells, this stock solution should be diluted in the cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical effective concentration range for TZDs in adipocyte differentiation?

A4: The optimal concentration can vary depending on the specific TZD, the cell line, and culture conditions. For commonly used TZDs like rosiglitazone and pioglitazone in 3T3-L1 cell differentiation, concentrations typically range from 0.1 µM to 10 µM.[10][11][12][13][14] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: Low efficiency of adipocyte differentiation.

  • Question: I have treated my 3T3-L1 cells with the standard differentiation cocktail (dexamethasone, IBMX, insulin), but I am observing very few mature adipocytes with lipid droplets. What could be the issue?

  • Answer:

    • Suboptimal Differentiation Cocktail: Standard cocktails can sometimes yield low differentiation rates. The inclusion of a PPARγ agonist is often necessary to achieve high efficiency.[8][15] Adding this compound or another TZD like rosiglitazone (e.g., at 2 µM) to the initial induction medium for the first 2-3 days can significantly enhance differentiation.[11][15]

    • Cell Passage Number: The adipogenic potential of 3T3-L1 cells can decrease with increasing passage number.[8] It is best to use low-passage cells for differentiation experiments.

    • Confluency at Induction: For optimal differentiation, 3T3-L1 cells should be induced 2-3 days post-confluency, a state of growth arrest.[15][16] Inducing differentiation before cells are fully confluent can lead to poor results.

    • Reagent Quality: Ensure that all components of the differentiation cocktail, especially insulin and dexamethasone, are fresh and have been stored correctly.

Problem 2: Observed cytotoxicity after treatment.

  • Question: After adding this compound, my cells are detaching from the plate and appear rounded and fragmented. How can I address this?

  • Answer:

    • High Compound Concentration: The observed effects are classic signs of cytotoxicity. The concentration of this compound may be too high. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) and select a concentration that is effective for differentiation but not overtly toxic. A cell viability assay, such as the MTT assay, can quantify cytotoxicity.[17][18] Cell viability below 70% compared to an untreated control is often considered a cytotoxic effect.[18]

    • High Solvent Concentration: If you are using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is not exceeding 0.1-0.5%. High concentrations of DMSO are toxic to most cell lines.

    • Contamination: Rule out microbial contamination of your cell cultures, which can also cause cell death and detachment.

Problem 3: Difficulty in assessing differentiation.

  • Question: I am not sure if my cells have differentiated successfully. How can I reliably assess adipogenesis?

  • Answer:

    • Visual Inspection: Mature adipocytes have a distinct morphology. They change from a fibroblastic, spindle-like shape to a more rounded shape and become filled with visible lipid droplets.[7]

    • Oil Red O Staining: This is the most common method to visualize lipid accumulation. Oil Red O is a fat-soluble dye that stains the neutral triglycerides and lipids within the droplets a characteristic red color.[19][20][21] See the detailed protocol below.

    • Gene Expression Analysis: For a more quantitative assessment, you can measure the expression of adipocyte-specific marker genes via quantitative PCR (qPCR). Key markers include PPARγ (Pparg), CCAAT/enhancer-binding protein alpha (Cebpa), fatty acid-binding protein 4 (Fabp4, also known as aP2), and adiponectin (Adipoq).[7][17]

Quantitative Data Summary

ParameterRecommended RangeCell LineNotes
Rosiglitazone Concentration 0.1 µM - 10 µM3T3-L1A common PPARγ agonist used as a positive control and to enhance differentiation.[10][11][14][22]
Pioglitazone Concentration 1 µM - 10 µM3T3-L1Another widely used TZD for inducing adipogenesis.[9][12]
Dexamethasone Concentration 0.25 µM - 1 µM3T3-L1A synthetic glucocorticoid, a standard component of the differentiation cocktail.[13][15]
IBMX Concentration 0.5 mM3T3-L13-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor that raises cAMP levels.[7][15]
Insulin Concentration 1 µg/mL - 10 µg/mL3T3-L1Crucial for the terminal stages of adipocyte differentiation.[7][15]
Induction Period (with TZD) 2 - 3 days3T3-L1The initial period where the full differentiation cocktail is applied.[7][13]
Total Differentiation Time 7 - 14 days3T3-L1The time required for preadipocytes to mature and accumulate significant lipid droplets.[7][15]

Experimental Protocols

Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes a robust method for inducing differentiation using a cocktail that includes a PPARγ agonist.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: High-glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (P/S)

  • Differentiation Induction Medium (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and 1-10 µM this compound (or Rosiglitazone as a positive control).[13][15]

  • Insulin Medium: Growth Medium supplemented with 10 µg/mL Insulin.[15]

Procedure:

  • Seeding: Seed 3T3-L1 cells in a multi-well plate at a density that allows them to reach 100% confluency (e.g., 10,000 cells/well in a 6-well plate).[15]

  • Growth to Post-Confluency: Culture the cells in Growth Medium, changing the medium every 2 days. Allow the cells to grow for an additional 48 hours after reaching 100% confluency.[15] This step is critical for growth arrest.

  • Induction (Day 0): Aspirate the Growth Medium and replace it with DMI (containing this compound).

  • Medium Change (Day 2 or 3): After 48-72 hours of induction, aspirate the DMI and replace it with Insulin Medium.[7][13]

  • Maintenance: Continue to culture the cells in Insulin Medium, replacing it with fresh medium every 2 days for an additional 4-6 days.

  • Maturation: After the insulin treatment period, switch back to the Growth Medium and continue to culture for another 2-4 days, changing the medium every 2 days. Mature adipocytes with large lipid droplets should be visible by day 8-12.

Protocol 2: Oil Red O Staining for Lipid Droplet Visualization

This protocol is for staining lipid droplets in differentiated adipocytes.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (for fixing)

  • 60% Isopropanol

  • Oil Red O Staining Solution (0.2-0.5% Oil Red O in isopropanol, diluted with water).[19][20]

  • Distilled water (ddH₂O)

Procedure:

  • Washing: Carefully aspirate the culture medium and wash the cells twice with PBS.[23]

  • Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.[23]

  • Washing: Discard the formalin and wash the cells twice with ddH₂O.[23]

  • Dehydration: Remove the water and add 60% isopropanol for 5 minutes at room temperature.[23]

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.[21][23]

  • Washing: Remove the Oil Red O solution and wash the cells repeatedly with ddH₂O until the excess stain is removed.[23]

  • Visualization: Add ddH₂O or PBS to the wells to prevent drying and visualize the stained lipid droplets (which will appear red) under a microscope.

Visualizations

PPARγ Signaling Pathway

PPAR_Pathway cluster_nucleus Nucleus TZD This compound (TZD) PPARg PPARγ TZD->PPARg binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Transcription Gene Transcription PPRE->Transcription activates Coactivators Coactivators Coactivators->Heterodimer recruited Nucleus Nucleus mRNA mRNA Transcription->mRNA Proteins Adipogenic Proteins (e.g., FABP4, Adiponectin) mRNA->Proteins translation Adipogenesis Adipogenesis & Lipid Metabolism Proteins->Adipogenesis

Caption: PPARγ signaling pathway activated by a Thiazolidinedione (TZD).

Experimental Workflow for Adipocyte Differentiation

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to 100% Confluency (+ 48 hours post-confluency) Start->Confluence Induction Day 0-3: Induce with DMI (DEX, IBMX, Insulin, TZD) Confluence->Induction Maintenance Day 3-7: Maintain in Insulin Medium Induction->Maintenance Maturation Day 7+: Culture in Growth Medium Maintenance->Maturation Endpoint Endpoint Analysis (Oil Red O, qPCR, etc.) Maturation->Endpoint

Caption: General workflow for the differentiation of 3T3-L1 cells.

References

Technical Support Center: Overcoming Resistance to 3-Methylthiazolidine-2,4-dione in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-Methylthiazolidine-2,4-dione in cancer cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. Based on the known mechanisms of resistance to related compounds and general chemoresistance, the primary pathways to investigate are:

  • Upregulation of the Nrf2 signaling pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[1][2] Its constitutive activation in cancer cells can lead to the enhanced expression of genes involved in drug metabolism and efflux, as well as antioxidant enzymes that protect cells from drug-induced oxidative stress.[3][[“]] This can result in reduced intracellular concentrations and efficacy of this compound.

  • Activation of the PI3K/Akt signaling pathway: The PI3K/Akt pathway is a crucial cell survival pathway that is frequently hyperactivated in various cancers.[5][6][7] Its activation can promote cell survival and proliferation, counteracting the apoptotic effects of anticancer drugs.[8] Aberrant activation of this pathway has been linked to resistance to numerous therapies.[5][6]

  • Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which function as pumps to actively remove drugs from the cell, thereby lowering the intracellular concentration of the therapeutic agent.[[“]]

  • Alterations in drug target: Although the precise molecular target of this compound may still be under investigation, mutations or modifications in the target protein can prevent the drug from binding effectively, rendering it inactive.

Q2: How can I determine if the Nrf2 pathway is activated in my resistant cell line?

A2: To assess Nrf2 pathway activation, you can perform the following experiments:

  • Western Blotting: Compare the protein levels of Nrf2 in your resistant and parental (sensitive) cell lines. Look for increased nuclear translocation of Nrf2 in the resistant cells. Additionally, assess the expression of downstream Nrf2 target genes, such as NQO1 and HO-1.[3]

  • Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 and its target genes (e.g., NQO1, HO-1, GCLC) to determine if there is transcriptional upregulation.

  • Immunofluorescence: Visualize the subcellular localization of Nrf2. In resistant cells with an activated pathway, you would expect to see increased Nrf2 accumulation in the nucleus.

Q3: What are the indicators of PI3K/Akt pathway involvement in resistance?

A3: To investigate the role of the PI3K/Akt pathway, consider the following approaches:

  • Western Blotting: Probe for the phosphorylated (active) forms of key proteins in the pathway, such as p-Akt and p-mTOR. An increase in the ratio of phosphorylated to total protein in resistant cells compared to sensitive cells suggests pathway activation.[5]

  • Inhibitor Studies: Treat your resistant cells with a combination of this compound and a known PI3K or Akt inhibitor. If the combination restores sensitivity to this compound, it strongly suggests the involvement of this pathway in the resistance mechanism.

Q4: My cells have developed resistance. How can I create a stable resistant cell line for further studies?

A4: Developing a stable drug-resistant cell line is a crucial step for investigating resistance mechanisms. This can be achieved through continuous or pulsed exposure to the drug. A common method involves gradually increasing the concentration of this compound in the culture medium over several weeks or months.[9][10] This process selects for cells that have acquired resistance. It is recommended to start with a low concentration (e.g., IC20) and incrementally increase the dose as the cells adapt and resume proliferation.[10]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for this compound. Cell passage number is too high, leading to genetic drift.Variations in cell seeding density.Use cells within a consistent and low passage number range for all experiments.Optimize and strictly control the initial cell seeding density for viability assays.[11][12]
High background in Western blots for phosphorylated proteins. Inappropriate antibody dilution.Insufficient blocking.Contamination of reagents.Perform an antibody titration to determine the optimal concentration.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).Use fresh buffers and high-purity reagents.
Failure to establish a resistant cell line. The starting drug concentration is too high, causing excessive cell death.The drug is unstable in the culture medium.Begin with a lower, sub-lethal concentration of this compound and increase the dose more gradually.[10]Replenish the drug-containing medium more frequently to ensure a consistent selective pressure.
No difference in Nrf2 or Akt activation between sensitive and resistant cells. The resistance mechanism is independent of these pathways.The timing of the analysis is not optimal.Investigate other potential resistance mechanisms, such as increased drug efflux (e.g., by assessing ABC transporter expression and activity) or target mutation.Perform a time-course experiment to identify the peak activation of these pathways following drug treatment.

Data Presentation

Table 1: Hypothetical IC50 Values of Thiazolidinedione Analogs in Sensitive and Resistant Cancer Cell Lines

Compound Parental Cell Line IC50 (µM) Resistant Cell Line IC50 (µM) Resistance Index (Resistant IC50 / Parental IC50)
This compound5.248.79.4
Compound A8.112.31.5
Compound B3.555.115.7

This table illustrates how to present comparative cytotoxicity data. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Development of a this compound Resistant Cancer Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound for mechanistic studies.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.[13]

  • Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, subculture them into fresh medium containing the same concentration of the drug.[10]

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the IC20 concentration, gradually increase the concentration of this compound in the medium. A stepwise increase of 1.5 to 2-fold is recommended.[10]

  • Repeat and Stabilize: Repeat step 4, allowing the cells to adapt to each new concentration before the next increase. This process may take several months.

  • Characterize the Resistant Line: Once the cells are stably growing in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.

Protocol 2: Western Blot Analysis of Nrf2 and Akt Pathway Activation

Objective: To assess the activation state of the Nrf2 and PI3K/Akt signaling pathways in sensitive versus resistant cells.

Materials:

  • Parental and resistant cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of the target proteins between the sensitive and resistant cell lines.

Visualizations

G cluster_0 Resistance Mechanisms cluster_1 Nrf2 Pathway cluster_2 PI3K/Akt Pathway MDR This compound Cell Cancer Cell MDR->Cell Enters cell Nrf2 Nrf2 Activation Cell->Nrf2 Drug-induced Stress PI3K PI3K Activation Cell->PI3K Stress Signaling ARE Antioxidant Response Element Nrf2->ARE Efflux Drug Efflux Pumps ARE->Efflux Upregulation Metabolism Drug Metabolizing Enzymes ARE->Metabolism Upregulation Efflux->MDR Expels drug Metabolism->MDR Inactivates drug Akt Akt Activation PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Survival->Cell Inhibits Apoptosis Proliferation->Cell Promotes Growth

Caption: Key signaling pathways contributing to resistance to this compound.

G cluster_workflow Experimental Workflow for Investigating Resistance start Start with Sensitive Cancer Cell Line develop_resistant Develop Resistant Cell Line (Dose Escalation) start->develop_resistant characterize Characterize Resistance (Compare IC50 Values) develop_resistant->characterize hypothesis Formulate Hypothesis (e.g., Nrf2 or PI3K/Akt activation) characterize->hypothesis biochemical_assays Biochemical Assays (Western Blot, qPCR) hypothesis->biochemical_assays inhibitor_studies Combination Therapy (with pathway inhibitors) biochemical_assays->inhibitor_studies validate Validate Findings (e.g., siRNA knockdown) inhibitor_studies->validate end Identify Resistance Mechanism validate->end

Caption: A streamlined workflow for the investigation of drug resistance mechanisms.

References

Technical Support Center: Protocol Refinement for Consistent 3-Methylthiazolidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 3-Methylthiazolidine-2,4-dione and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related thiazolidinediones (TZDs)?

A1: Thiazolidinediones are well-known as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin signaling.[1][2] Upon activation by a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences called PPAR Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] Some TZD derivatives have also been shown to exert their effects through other mechanisms, including the induction of DNA cleavage and the inhibition of signaling pathways like the Raf/MEK/ERK and PI3K/Akt cascades.[3][4]

Q2: Why am I observing poor solubility of my TZD compound in aqueous solutions?

A2: Thiazolidinediones are often classified as Biopharmaceutics Classification System (BCS) Class II drugs, which means they have high membrane permeability but low aqueous solubility.[1] Their molecular structure is largely lipophilic, leading to difficulties in dissolving them in aqueous-based experimental media.[1]

Q3: What is the recommended solvent for preparing stock solutions of TZDs?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of thiazolidinediones.[2] It is critical to ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1% v/v) to prevent solvent-induced cytotoxicity.[2]

Q4: How can I enhance the solubility of my TZD compound for in vitro assays?

A4: Several strategies can be employed to improve the aqueous solubility of TZDs:

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol before diluting it in your aqueous experimental medium.[1]

  • Cyclodextrins: Encapsulating the TZD molecule within a cyclodextrin, such as methyl-β-cyclodextrin (Mβ-CD), can form a more soluble inclusion complex.[1]

  • pH Adjustment: For ionizable TZD derivatives, adjusting the pH of the solution may increase solubility.[1]

Q5: At what concentrations can I expect to see biological activity, and when should I be concerned about cytotoxicity?

A5: The effective concentration of TZDs can vary widely depending on the specific derivative, the cell type, and the assay being performed. For instance, some 5-benzylidene thiazolidine-2,4-dione derivatives show anticancer activity in the micromolar to nanomolar range (0.19 to 3.2 μM).[3] However, at higher concentrations, TZDs can be cytotoxic.[2] It is crucial to perform a dose-response curve and a cytotoxicity assay (e.g., MTT or MTS) to determine the optimal, non-toxic concentration range for your specific experimental setup.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Possible CauseSuggested Solution
Poor Compound Solubility Prepare a fresh, concentrated stock solution in 100% DMSO. When diluting into aqueous media, do so rapidly and vortex immediately to minimize precipitation. Consider using a cyclodextrin-based formulation to enhance solubility.[1]
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Consult the literature for typical effective concentrations of similar TZD analogs.[2]
Cell Line Insensitivity The target receptor (e.g., PPARγ) may not be expressed at sufficient levels in your chosen cell line. Verify the expression of the target protein using techniques like qPCR or Western blotting. Consider using a cell line known to be responsive to TZDs.[5]
Compound Degradation Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, cell density, and reagent concentrations. Ensure that the experimental conditions are consistent with established protocols for the specific biological activity being measured.
Issue 2: High Background or Off-Target Effects
Possible CauseSuggested Solution
High DMSO Concentration Ensure the final concentration of DMSO in the culture medium is below 0.1% (v/v) to avoid solvent-induced effects.[2]
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the IC50 value of your compound. Choose a concentration for your experiments that is well below the cytotoxic threshold.[2]
Contamination of Reagents or Cell Culture Use sterile techniques and ensure all reagents and media are free from contamination. Regularly test cell cultures for mycoplasma.
Non-specific Binding In binding assays, include a non-specific binding control by adding a high concentration of an unlabeled ligand. In cellular assays, consider using a structurally related but inactive compound as a negative control.

Quantitative Data Summary

The biological activity of thiazolidine-2,4-dione derivatives can vary significantly based on their substitution patterns. The following tables provide a summary of reported activity values for various TZD analogs to serve as a reference for expected potency.

Table 1: Anticancer Activity of Thiazolidine-2,4-dione Derivatives

Compound TypeCell LineActivity MetricValue (µM)
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneNCI-H522 (Non-Small Cell Lung Cancer)GI501.36[3][6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneCOLO 205 (Colon Cancer)GI501.64[3][6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneRXF 393 (Renal Cancer)GI501.15[3][6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneMDA-MB-468 (Breast Cancer)GI501.11[3][6]
5-benzylidene thiazolidine-2,4-dione derivativesL1210 (Murine Leukemia)IC500.19 - 3.2[3]
2-iminothiazolidin-4-one derivativesK-562IC504.86 - 9.97[7]

Table 2: PPARγ Activation by Thiazolidine-2,4-dione Derivatives

CompoundCell Line/SystemPotency MetricValue (nM)
PioglitazoneCOS-7 cellsEC50479[5]
Chromone-TZD conjugate (5e)-% Transactivation48.72%[8]
Pioglitazone (Reference)-% Transactivation62.48%[8]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: PPARγ Luciferase Reporter Assay

This assay measures the ability of this compound to activate the PPARγ receptor.

Materials:

  • HEK293 cells (or another suitable cell line)

  • PPARγ expression vector

  • Luciferase reporter vector containing PPREs

  • Control vector (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-luciferase assay system

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate to reach 80-90% confluency at the time of transfection.[5]

  • Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.[5]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.[5]

  • Incubation: Incubate the cells for an additional 18-24 hours.[5]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control to determine the EC50 value.

Protocol 3: DNA Cleavage Assay

This protocol is used to assess the ability of this compound to induce DNA strand breaks.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19)

  • This compound

  • DMF (Dimethylformamide)

  • TAE buffer (Tris-acetate-EDTA)

  • Agarose

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

  • Gel electrophoresis system

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the plasmid DNA (e.g., 0.5 µg) with the desired concentration of this compound (dissolved in DMF). The final volume should be around 20 µL. Include a control with plasmid DNA and DMF only.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).[3]

  • Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction tube.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE buffer containing a DNA stain. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled (uncut), nicked circular, and linear forms of the plasmid DNA will migrate at different rates.

  • Analysis: Analyze the extent of DNA cleavage by observing the decrease in the supercoiled DNA band and the increase in the nicked and/or linear DNA bands.

Visualizations

experimental_workflow_anticancer_screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 3. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 2. Compound Preparation (3-MTD in DMSO) treatment 4. Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay readout 7. Absorbance Reading (570 nm) mtt_assay->readout analysis 8. IC50 Determination readout->analysis

Caption: Experimental workflow for in vitro anticancer drug screening using the MTT assay.

ppar_gamma_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tzd 3-Methylthiazolidine- 2,4-dione (Ligand) ppar PPARγ tzd->ppar Binds & Activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (DNA Response Element) ppar_rxr->ppre Binds to target_genes Target Genes ppre->target_genes transcription Modulation of Gene Transcription target_genes->transcription response Biological Response (e.g., Adipogenesis, Insulin Sensitization) transcription->response

Caption: Simplified PPARγ signaling pathway activated by this compound.

References

Technical Support Center: Addressing Off-Target Effects of 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for 3-Methylthiazolidine-2,4-dione?

A1: As a member of the thiazolidinedione (TZD) class, the primary mechanism of action for this compound is expected to be the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on DNA, regulating the transcription of genes involved in glucose and lipid metabolism, and insulin signaling.[1]

Q2: What are the known off-target effects associated with the thiazolidinedione class of compounds?

A2: The off-target effects of TZDs are often linked to the activation of PPARγ in tissues other than the intended target tissue, leading to adverse effects. Common off-target effects include fluid retention (edema), weight gain, bone loss, and an increased risk of bladder cancer.[2] Some TZDs have also been associated with mitochondrial toxicity, which may be independent of PPARγ activation.[2]

Q3: How can I begin to investigate the potential off-target effects of this compound in my experiments?

A3: A good starting point is to perform a whole-genome expression analysis, such as RNA sequencing, on cells treated with this compound.[2] By comparing the resulting gene expression profile with that of a well-characterized PPARγ agonist, you can identify genes that are uniquely regulated by your compound, suggesting potential off-target activity.[2] Further validation can be achieved through targeted biochemical and cellular assays.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Problem: I am observing a significant decrease in cell viability in my cell line after treatment with this compound, which is not consistent with its expected PPARγ agonist activity.

Possible Cause & Troubleshooting Steps:

  • Off-target mitochondrial toxicity: Some TZDs are known to have off-target effects on mitochondrial function.[2]

    • Recommendation: Perform a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dyes) to assess mitochondrial health. A decrease in mitochondrial membrane potential can indicate toxicity.

  • Induction of apoptosis or necrosis: The compound may be triggering programmed cell death through an off-target mechanism.[2]

    • Recommendation: Conduct an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to differentiate between apoptotic and necrotic cell death.

  • High concentration of the compound or solvent: The observed cytotoxicity might be a result of using too high a concentration of the compound or the solvent (e.g., DMSO).

    • Recommendation: Perform a dose-response curve to determine the EC50 and use concentrations well below the cytotoxic range. Ensure the final solvent concentration is kept to a minimum (typically ≤ 0.1%).

Guide 2: Differentiating On-Target vs. Off-Target Effects

Problem: I am observing a cellular phenotype and I am unsure if it is a result of PPARγ activation or an off-target effect.

Possible Cause & Troubleshooting Steps:

  • PPARγ-independent signaling: The observed effect may be mediated by a pathway independent of PPARγ.

    • Recommendation 1: Use a PPARγ antagonist. Co-treat your cells with this compound and a known PPARγ antagonist (e.g., GW9662). If the phenotype is reversed, it is likely a PPARγ-dependent effect. If the phenotype persists, it suggests an off-target mechanism.

    • Recommendation 2: Use a PPARγ knockdown or knockout cell line. If available, repeating the experiment in a cell line with reduced or absent PPARγ expression can help elucidate the dependency of the observed effect on this receptor.

    • Recommendation 3: Time-course experiment. Some off-target effects, such as those on mitochondrial respiration, can occur more rapidly than transcriptional changes mediated by PPARγ. A detailed time-course experiment can help distinguish between these possibilities.

Quantitative Data for Representative Thiazolidinediones

The following tables summarize the bioactivity of well-characterized TZDs, which may serve as a reference for the potential on- and off-target activities of this compound.

Table 1: On-Target Activity of Representative Thiazolidinediones (PPARγ)

CompoundAssayOrganismTargetActivity TypeValue (nM)
RosiglitazoneRadioligand BindingHumanPPARγKi43
PioglitazoneRadioligand BindingHumanPPARγKi479
TroglitazoneRadioligand BindingHumanPPARγKi780

Data sourced from publicly available databases and literature. Values can vary based on experimental conditions.

Table 2: Potential Off-Target Activity of Representative Thiazolidinediones

CompoundTarget/PathwayEffectIC50 / EC50 (µM)
RosiglitazoneMitochondrial Complex IInhibition~10-20
PioglitazoneMitochondrial Pyruvate CarrierInhibition~5-15
TroglitazoneAldose ReductaseInhibition~1.5

Data is indicative and compiled from various research articles. These values are highly dependent on the specific assay and cell type used.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Remove the old medium and add the compound dilutions to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: DCFH-DA Assay for Intracellular ROS Detection

This protocol measures the generation of reactive oxygen species (ROS).

Materials:

  • Cells of interest

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phenol red-free medium

  • This compound

  • Positive control (e.g., H₂O₂)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells with warm PBS.

  • Load the cells with DCFH-DA solution in phenol red-free medium and incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add this compound at various concentrations in phenol red-free medium. Include vehicle and positive controls.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.

Mandatory Visualizations

Signaling_Pathway PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-MTZD 3-Methylthiazolidine- 2,4-dione PPARg PPARγ 3-MTZD->PPARg Binds PPARg_RXR_inactive Inactive PPARγ/RXR Heterodimer PPARg->PPARg_RXR_inactive Forms heterodimer with RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active Active PPARγ/RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus upon Ligand Binding PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Regulation

Caption: On-target PPARγ signaling pathway of this compound.

Experimental_Workflow Workflow for Validating Off-Target Effects Start Hypothesize Off-Target Effect Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Phenotype Observe Cellular Phenotype Cell_Treatment->Phenotype Is_it_PPARg Is the effect PPARγ-dependent? Phenotype->Is_it_PPARg Antagonist Co-treat with PPARγ Antagonist Is_it_PPARg->Antagonist Test Knockdown Use PPARγ Knockdown/Knockout Cells Is_it_PPARg->Knockdown Test Reversed Phenotype Reversed? Antagonist->Reversed Knockdown->Reversed On_Target Likely On-Target (PPARγ-mediated) Reversed->On_Target Yes Off_Target Likely Off-Target Reversed->Off_Target No End Conclusion On_Target->End Biochemical_Assay Perform Specific Off-Target Assays (e.g., Mitochondrial Respiration) Off_Target->Biochemical_Assay Biochemical_Assay->End

Caption: Experimental workflow to differentiate on-target vs. off-target effects.

Off_Target_Pathway Proposed Off-Target Pathway: Mitochondrial Toxicity 3-MTZD 3-Methylthiazolidine- 2,4-dione Mitochondrion Mitochondrion 3-MTZD->Mitochondrion Complex_I Mitochondrial Complex I Mitochondrion->Complex_I MPC Mitochondrial Pyruvate Carrier (MPC) Mitochondrion->MPC ETC_Inhibition Inhibition of Electron Transport Chain Complex_I->ETC_Inhibition Inhibits MPC->ETC_Inhibition Inhibits ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential ETC_Inhibition->MMP_Loss Apoptosis Apoptosis ROS_Production->Apoptosis MMP_Loss->Apoptosis

References

Technical Support Center: Scale-Up Synthesis of 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-Methylthiazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

There are two primary routes for synthesizing the this compound scaffold. The choice of route often depends on the availability and cost of starting materials, as well as safety considerations at scale.

  • Direct Condensation: This approach involves the reaction of N-methylthiourea with chloroacetic acid, followed by hydrolysis. This is a common and direct method. The reaction mechanism involves the initial nucleophilic attack of the sulfur from N-methylthiourea on the chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis to form the dione.

  • Post-Methylation: This two-step route begins with the synthesis of the parent thiazolidine-2,4-dione (TZD) from thiourea and chloroacetic acid.[1] The resulting TZD is then N-methylated at the 3-position using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. While this adds a step, it can sometimes offer better control over purity.

Q2: My reaction yield is consistently low during scale-up. What are the potential causes and how can I troubleshoot this?

Low yield is a frequent challenge in scaling up this synthesis. Several factors could be responsible. Refer to the troubleshooting workflow below for a systematic approach. Common causes include:

  • Inadequate Temperature Control: The condensation reaction is often exothermic. Poor heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and degradation of reactants or products.

  • Inefficient Mixing: As batch size increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized concentration gradients, reducing reaction efficiency.

  • pH Control: The hydrolysis step is typically acid-catalyzed.[2][3] Maintaining the optimal pH is crucial for driving the reaction to completion. On a large scale, localized pH variations can halt the reaction prematurely.

  • Reaction Time: Reaction times do not always scale linearly. An optimized lab-scale reaction time of 10 hours might need adjustment at a larger scale due to mass and heat transfer limitations.[2][4]

Q3: I am observing significant impurity levels in my final product. What are the likely side products and how can they be minimized?

Common impurities can arise from side reactions or unreacted starting materials.

  • Unreacted Intermediates: Incomplete hydrolysis can leave imino-thiazolidinone intermediates in the product. Extending the hydrolysis time or adjusting the acid concentration can help.

  • Sulfur-based Impurities: Side reactions involving thiourea can sometimes lead to sulfur-containing byproducts that are difficult to remove.[5]

  • Over-methylation (Post-Methylation Route): If using the post-methylation route, there is a risk of O-methylation in addition to the desired N-methylation, leading to isomeric impurities. Careful selection of the base and methylating agent, along with strict temperature control, can improve selectivity.

Q4: What are the critical safety precautions for the scale-up synthesis of this compound?

Safety is paramount during scale-up. Key considerations include:

  • Handling of Reagents: Chloroacetic acid is corrosive and toxic. N-methylthiourea has its own handling concerns. Ensure all personnel use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[6]

  • Exothermic Reaction Management: The initial condensation can be exothermic. Ensure the reactor has an adequate cooling system and that reagents are added in a controlled manner to manage the heat evolution.

  • Ventilation: The reaction may release hazardous vapors. All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dusts or vapors.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines. Avoid discharging chemicals into drains.[6]

Troubleshooting Guides

Problem: Low Product Yield

This guide provides a systematic workflow to diagnose and resolve issues related to low product yield during scale-up.

Low_Yield_Troubleshooting start Start: Low Yield Observed check_reagents 1. Verify Starting Material Purity & Stoichiometry start->check_reagents check_temp 2. Monitor Internal Reaction Temperature check_reagents->check_temp OK reagent_issue Issue: Impure Reagents or Incorrect Ratios Solution: Use higher purity materials. Recalculate and verify stoichiometry. check_reagents->reagent_issue Problem Found check_mixing 3. Evaluate Mixing Efficiency check_temp->check_mixing OK temp_issue Issue: Exotherm Not Controlled (Hotspots Detected) Solution: Improve cooling. Slow down reagent addition rate. check_temp->temp_issue Problem Found analyze_crude 4. Analyze Crude Product (TLC, HPLC, NMR) check_mixing->analyze_crude OK mixing_issue Issue: Inefficient Mixing Solution: Increase agitation speed. Evaluate impeller design for the vessel. check_mixing->mixing_issue Problem Found side_reaction Issue: Significant Side Products Detected Solution: Adjust temperature or pH. Consider alternative solvent. analyze_crude->side_reaction Side Products > 10% incomplete_reaction Issue: High Levels of Starting Material Solution: Increase reaction time. Optimize catalyst/acid concentration. analyze_crude->incomplete_reaction Reactants > 10%

Caption: Troubleshooting workflow for diagnosing low yield.

Data Presentation

Table 1: Reaction Parameters for Thiazolidine-2,4-dione Synthesis

This table summarizes lab-scale reaction conditions for the parent compound, thiazolidine-2,4-dione, which serves as a baseline for the synthesis of the 3-methyl derivative. Scale-up requires careful consideration of how these parameters will be affected by changes in volume and surface area.

ParameterLab-Scale ValueScale-Up ConsiderationsReference
Reactants Chloroacetic Acid, ThioureaEnsure consistent molar ratios. Controlled addition is critical.[1][2][3]
Solvent WaterEnsure sufficient volume for mixing and heat transfer.[3]
Catalyst/Acid Concentrated HClMonitor pH closely. Ensure even distribution.[2][3]
Reaction Time 8 - 10 hoursMay need to be extended due to mass/heat transfer limits.[2][3][4]
Temperature 110°C (Reflux)Critical to monitor internal temperature to avoid overheating.[2]
Yield (Purified) 30% - 35%Yields may decrease on scale-up without process optimization.[2][4]
Purity (DSC) >99%Maintaining purity requires robust purification protocols.[2]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Direct Condensation Route)

This protocol is a representative procedure adapted for a larger scale. Warning: This procedure should only be performed by trained personnel with appropriate engineering and safety controls in place.

  • Reactor Setup: Charge a suitable glass-lined reactor equipped with an overhead stirrer, a condenser, a temperature probe, and a controlled addition funnel. Ensure the system is clean, dry, and inerted if necessary.

  • Reagent Preparation:

    • In a separate vessel, dissolve N-methylthiourea (1.0 eq) in water.

    • In another vessel, carefully dissolve chloroacetic acid (1.0 eq) in water. This may be endothermic.

  • Initial Charge: Add the N-methylthiourea solution to the main reactor. Begin agitation.

  • Controlled Addition: Slowly add the chloroacetic acid solution to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely and use reactor cooling to maintain the temperature below 30°C.

  • Acidification and Reflux: Once the addition is complete, slowly and carefully add concentrated hydrochloric acid (approx. 1 volume equivalent relative to the initial water charge). Heat the reaction mixture to reflux (approx. 110°C) and maintain for 10-12 hours.[2][3]

  • Crystallization: Cool the reaction mixture slowly to room temperature. The product should begin to crystallize. Further cool the mixture to 0-5°C using a chiller to maximize crystal formation.

  • Isolation: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with cold water to remove residual acids.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • Purification (Recrystallization): If required, recrystallize the crude product from a suitable solvent like ethanol to achieve higher purity.[2][4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process Steps cluster_output Output reac1 N-Methylthiourea addition Controlled Addition reac1->addition reac2 Chloroacetic Acid reac2->addition reac3 Conc. HCl reflux Acid-Catalyzed Reflux reac3->reflux addition->reflux cool Cooling & Crystallization reflux->cool filter Filtration & Washing cool->filter dry Drying filter->dry product Crude Product dry->product final_product Pure 3-Methylthiazolidine- 2,4-dione product->final_product If purity is sufficient purify Recrystallization (Optional) product->purify purify->final_product

Caption: General workflow for the synthesis of this compound.

References

mitigating cytotoxicity of 3-Methylthiazolidine-2,4-dione in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylthiazolidine-2,4-dione. The information herein is designed to help mitigate potential cytotoxicity in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a derivative of the heterocyclic compound thiazolidine-2,4-dione. Thiazolidine-2,4-dione and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] They are recognized for their ability to suppress the growth of various cancer cell lines.[1][5]

Q2: I am observing significant cytotoxicity in my normal cell line when using this compound. Is this expected?

While many thiazolidine-2,4-dione derivatives are investigated for their selective cytotoxicity towards cancer cells, some can exhibit dose-dependent cytotoxicity in normal cell lines.[6][7] The extent of cytotoxicity can vary depending on the cell type, concentration of the compound, and duration of exposure. It is crucial to determine the optimal concentration that balances experimental objectives with the maintenance of normal cell viability.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

The cytotoxic mechanisms of thiazolidine-2,4-dione derivatives often involve the induction of apoptosis (programmed cell death).[8][9] This can be triggered through various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[10] Some derivatives have also been shown to increase the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[9]

Q4: How can I reduce the cytotoxicity of this compound in my normal cell cultures?

Several strategies can be employed to mitigate cytotoxicity:

  • Dose Optimization: Perform a dose-response study to identify the highest concentration of this compound that does not significantly impact the viability of your normal cells.

  • Co-treatment with Antioxidants: Since some thiazolidine-2,4-diones can induce oxidative stress, co-administration with antioxidants may be beneficial. N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) are commonly used antioxidants in cell culture.[11]

  • Serum Concentration: Ensure that the serum concentration in your culture medium is optimal, as serum components can have a protective effect.

  • Time of Exposure: Limit the duration of exposure of normal cells to the compound to the minimum time required to achieve the desired experimental outcome.

Q5: Are there any known cytoprotective agents that can be used with this compound?

Antioxidants are often used as cytoprotective agents in cell culture.[11] For thiazolidine-2,4-dione-related cytotoxicity that may be linked to oxidative stress, antioxidants that do not contain free thiol groups, such as N-acetyl-5-methoxytryptamine, may be considered to avoid interference with certain cell viability assays like the MTT assay.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal control cells. 1. Concentration of this compound is too high.2. Extended exposure time.3. Increased production of Reactive Oxygen Species (ROS).4. Suboptimal cell culture conditions.1. Perform a dose-response curve to determine the EC100 (100% cell viability) or the highest non-toxic concentration.[5]2. Reduce the incubation time with the compound.3. Co-treat with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[11]4. Ensure optimal pH, temperature, and serum concentration in the culture medium.
Inconsistent results in cell viability assays. 1. Interference of the compound with the assay reagent.2. Cell plating density is not uniform.1. Thiol-containing antioxidants can interfere with MTT assays.[11] Consider using alternative viability assays like CellTiter-Glo® or crystal violet staining.2. Ensure a homogenous cell suspension before plating and check for even cell distribution.
Difficulty in achieving a selective effect on cancer cells over normal cells. 1. The therapeutic window of the compound is narrow for the cell lines used.1. Precisely determine the IC50 values for both cancer and normal cell lines to calculate the selectivity index (SI = IC50 normal cells / IC50 cancer cells).2. Consider combination therapies to potentially enhance selectivity.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12]

Materials:

  • Normal and/or cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[13]

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired time. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

Signaling Pathways

Cytotoxicity_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm 3-MTD 3-Methylthiazolidine- 2,4-dione PI3K PI3K 3-MTD->PI3K MAPK MAPK 3-MTD->MAPK ROS ROS (Reactive Oxygen Species) 3-MTD->ROS Bcl2 Bcl-2 (Anti-apoptotic) 3-MTD->Bcl2 Downregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition ERK ERK MAPK->ERK ERK->Apoptosis Induction ROS->Apoptosis Induction Bcl2->Apoptosis Inhibition Experimental_Workflow cluster_workflow Workflow for Assessing and Mitigating Cytotoxicity A 1. Cell Culture (Normal Cell Line) B 2. Dose-Response Experiment (MTT Assay) A->B C 3. Data Analysis (Determine IC50/EC100) B->C D Observe High Cytotoxicity? C->D E 4. Mitigation Strategy (e.g., Antioxidant Co-treatment) D->E Yes H Proceed with Experiment D->H No F 5. Re-evaluate Cytotoxicity (MTT Assay) E->F G 6. Mechanism Investigation (Apoptosis Assay) F->G G->H Successful Mitigation I Refine Mitigation Strategy G->I Mitigation Ineffective

References

Technical Support Center: Improving the Bioavailability of 3-Methylthiazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 3-Methylthiazolidine-2,4-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?

A1: The primary challenge is their poor aqueous solubility. These derivatives often fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by high permeability but low solubility. This low solubility limits the dissolution rate in gastrointestinal fluids, which is a critical step for absorption and, consequently, impacts overall bioavailability. In silico studies on some novel 2,4-thiazolidinedione derivatives predict high gastrointestinal absorption, but this is contingent on the compound being in a dissolved state.[1][2]

Q2: What are the most effective formulation strategies to improve the bioavailability of these derivatives?

A2: Several formulation strategies have proven effective for thiazolidinedione derivatives like pioglitazone and rosiglitazone, and are applicable to this compound derivatives. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can convert the drug from a crystalline to a more soluble amorphous state.[3]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution. Common approaches include:

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the drug, improve its solubility, and offer controlled release.[4]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanospheres that encapsulate the drug.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This keeps the drug in a solubilized state for absorption.

Q3: How do I choose the most suitable formulation strategy for my specific derivative?

A3: The choice of formulation strategy depends on the physicochemical properties of your specific this compound derivative, the desired release profile, and the available manufacturing capabilities. A logical workflow to guide your decision is outlined below.

G cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Strategy Selection cluster_3 Formulation Options cluster_4 Optimization & Evaluation start Poor Oral Bioavailability of This compound Derivative char Determine Solubility (pH-dependent), Permeability (Caco-2), LogP, Melting Point start->char strategy Select Formulation Strategy char->strategy sd Solid Dispersion strategy->sd Amorphous conversion suitable nano Nanoparticles (SLN, NLC, Polymeric) strategy->nano Significant particle size reduction needed sedds SEDDS strategy->sedds High lipophilicity (LogP > 3) optimize Formulation Optimization (e.g., drug-carrier ratio, particle size) sd->optimize nano->optimize sedds->optimize invitro In Vitro Characterization (Solubility, Dissolution, Permeability) optimize->invitro invitro->optimize Suboptimal results invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo Promising results invivo->optimize Insufficient improvement final Optimized Formulation with Enhanced Bioavailability invivo->final Significant improvement

Figure 1: Workflow for selecting and optimizing a formulation strategy.

Troubleshooting Guides

Solid Dispersion Formulation
Issue Possible Cause(s) Troubleshooting Steps
Low Drug Loading Poor miscibility of the drug and polymer.Screen different polymers with varying hydrophilicity. Optimize the drug-to-polymer ratio. Use a co-solvent during preparation to improve initial mixing.
Phase Separation/ Recrystallization during Storage The amorphous form is thermodynamically unstable. Moisture absorption.Select polymers with a high glass transition temperature (Tg). Store the solid dispersion in desiccated and light-protected conditions. Incorporate a secondary polymer to inhibit crystallization.
Incomplete Dissolution Inadequate wetting of the solid dispersion. Formation of a viscous gel layer by the polymer, trapping the drug.Incorporate a surfactant into the formulation or dissolution medium. Use a combination of polymers to modulate the viscosity of the gel layer.
Nanoparticle Formulation
Issue Possible Cause(s) Troubleshooting Steps
Large Particle Size or High Polydispersity Index (PDI) Inadequate energy input during homogenization/sonication. Inappropriate surfactant concentration. Aggregation of nanoparticles.Optimize homogenization/sonication time and power. Adjust the surfactant type and concentration to provide adequate surface coverage. Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion.
Low Encapsulation Efficiency (%EE) Drug leakage into the external phase during preparation. Poor affinity of the drug for the lipid/polymer matrix.Optimize the preparation method (e.g., pH of the aqueous phase for ionizable drugs).[5] For lipid nanoparticles, select lipids in which the drug has higher solubility. For polymeric nanoparticles, choose a polymer with better drug-polymer interaction.
Instability (e.g., particle growth, drug leakage) Ostwald ripening. Insufficient stabilizer. Chemical degradation of the drug or carrier.Use a combination of surfactants or a polymeric stabilizer. Store the nanoparticle dispersion at a lower temperature. Protect from light and hydrolysis if the components are sensitive.

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving the bioavailability of thiazolidinedione derivatives, primarily pioglitazone and rosiglitazone, which serve as excellent analogs for this compound derivatives.

Table 1: Enhancement of Solubility and Dissolution of Pioglitazone HCl

Formulation StrategyCarrier/ComponentsDrug:Carrier RatioSolubility Enhancement (fold)Dissolution Rate EnhancementReference(s)
Solid Dispersion (Solvent Evaporation)PEG 60001:3-Significant increase in drug release within 10 mins[6]
Solid Dispersion (Melting Method)Solutol HS 151:7-Complete drug release within 15 min at pH 1.2[7]
Liquisolid TabletsPropylene Glycol, PEG 400, Tween 80--Significant increase in dissolution[8]

Table 2: Characterization of Thiazolidinedione Nanoparticle Formulations

DerivativeFormulation TypeKey ComponentsParticle Size (nm)Encapsulation Efficiency (%)Reference(s)
PioglitazoneSolid Lipid Nanoparticles (SLNs)Compritol® 888 ATO, Tween 80180.6585.34[9]
PioglitazoneNanostructured Lipid Carriers (NLCs)Compritol® 888 ATO, Labrasol®, Tween 80, Span 80, Poloxamer 188150.492.53[4][10]
RosiglitazonePolymeric Nanospheres (PLGA/PVA)PLGA, PVA~235>50[11]
RosiglitazoneSolid Lipid Nanoparticles (SLNs)Glyceryl monostearate, Pluronic-68147.6645.36[12]

Table 3: In Vivo Pharmacokinetic Data of Enhanced Thiazolidinedione Formulations

DerivativeFormulationAnimal ModelCmax Increase (fold)AUC Increase (fold)Bioavailability (%)Reference(s)
PioglitazoneLiquisolid TabletsRabbits4.183.06-[8]
PioglitazoneUnformulatedSheep--62.4

Experimental Protocols

Protocol 1: Preparation of a Pioglitazone Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve Pioglitazone HCl and a hydrophilic carrier (e.g., PEG 6000) in a suitable organic solvent (e.g., methanol) in a predetermined drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[6]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement (using USP dissolution apparatus), and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).[7]

Protocol 2: Preparation of Pioglitazone-Loaded Nanostructured Lipid Carriers (NLCs)
  • Lipid Phase Preparation: Weigh the required amounts of solid lipid (e.g., Compritol® 888 ATO), liquid lipid (e.g., Labrasol®), and Pioglitazone. Heat the mixture to a temperature approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is formed.[4][10]

  • Aqueous Phase Preparation: Dissolve the surfactants (e.g., Tween 80, Span 80) and co-surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.[4][10]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization or ultrasonication for a specified time to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately disperse the hot coarse emulsion into cold deionized water (2-4°C) under constant stirring. The rapid cooling of the lipid droplets causes the solidification of the lipids and the formation of NLCs.

  • Characterization: Characterize the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 3: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) for at least one week before the experiment, with free access to standard pellet chow and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Divide the rats into groups (n=6 per group). Administer the test formulation (e.g., solid dispersion or nanoparticle suspension in a suitable vehicle like 0.5% carboxymethyl cellulose) and the control (e.g., pure drug suspension) orally via gavage at a specific dose. For absolute bioavailability determination, an intravenous group receiving the drug in a solubilized form is also required.[6]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software. Calculate the relative bioavailability of the test formulation compared to the control.

Signaling Pathway

This compound derivatives are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[1]

PPAR_gamma_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects ligand 3-Methylthiazolidine- 2,4-dione Derivative pparg_rxr_inactive PPARγ-RXR Heterodimer (Inactive) ligand->pparg_rxr_inactive Binds to PPARγ pparg_rxr_active PPARγ-RXR Heterodimer (Active) pparg_rxr_inactive->pparg_rxr_active Conformational Change & Translocation ppre PPRE (PPAR Response Element) on Target Genes pparg_rxr_active->ppre Binds to transcription Transcription of Target Genes ppre->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein effects Increased Insulin Sensitivity Adipocyte Differentiation Lipid Metabolism Regulation protein->effects

Figure 2: Simplified PPARγ signaling pathway activated by this compound derivatives.

References

Validation & Comparative

Validating the Anticancer Potential of 3-Methylthiazolidine-2,4-dione: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anticancer activity of 3-Methylthiazolidine-2,4-dione. Due to a lack of specific in vivo studies on this particular compound, this analysis is based on the broader class of N-substituted thiazolidine-2,4-dione (TZD) derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.

Executive Summary

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents in numerous preclinical studies.[1][2][3] While initially developed as anti-diabetic drugs, their ability to suppress tumor growth has been observed in various in vitro and in vivo models.[1][3] The anticancer effects of TZDs are attributed to their ability to induce apoptosis, cause cell cycle arrest, and promote cell differentiation.[1] These effects are mediated through the modulation of key signaling pathways, including the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway, as well as PPAR-γ-independent pathways like Raf/MEK/ERK and PI3K/Akt.[2][4][5]

This guide will explore the available, albeit general, in vivo data for N-substituted TZD derivatives, outline standard experimental protocols for assessing anticancer activity in vivo, and detail the key signaling pathways implicated in their mechanism of action.

Comparative In Vivo Efficacy of N-Substituted Thiazolidine-2,4-dione Derivatives

Compound Class Cancer Model Animal Model Key Findings Reference
5-benzylidene-thiazolidine-2,4-dione derivativesMurine Leukemia (L1210), Murine Mammary Carcinoma (FM3A)MiceShowed anticancer activity with GI50 values ranging from 0.19 to 3.2 μM in vitro. In vivo studies have shown suppression of tumor growth.[6]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious human cancer cell linesXenograft models (inferred)Moderate antiproliferative activity with IC50 values between 4.1–58 μM in vitro, suggesting potential for in vivo efficacy.[6]
General ThiazolidinedionesBreast, Lung, Colon CancerAnimal ModelsSuppress tumor development through apoptosis induction and cell cycle arrest.[1][3]
Thiazolidine-4-one derivative with 5-nitrofuran-2-yl substituentBreast CancerIn vivo testsPromising anti-breast cancer activity demonstrated in both in vitro and in vivo models.[7]

Standard-of-Care Alternatives for In Vivo Comparison

A crucial aspect of validating a new anticancer agent is comparing its efficacy against existing standard-of-care (SoC) treatments. The choice of SoC drug for comparison depends on the specific type of cancer being targeted.

Cancer Type Standard-of-Care Drug Mechanism of Action
Breast CancerPaclitaxel, DoxorubicinMitotic inhibitor, Topoisomerase II inhibitor
Lung CancerCisplatin, EtoposideDNA cross-linking agent, Topoisomerase II inhibitor
Colon Cancer5-Fluorouracil, OxaliplatinThymidylate synthase inhibitor, DNA cross-linking agent
Prostate CancerDocetaxel, BicalutamideMitotic inhibitor, Androgen receptor antagonist
LeukemiaCytarabine, ImatinibDNA synthesis inhibitor, Tyrosine kinase inhibitor

Experimental Protocols for In Vivo Anticancer Activity Assessment

The following are detailed methodologies for key in vivo experiments used to evaluate the anticancer activity of novel compounds.

Xenograft Mouse Model Protocol

This protocol outlines the establishment of a human tumor xenograft in immunocompromised mice to assess the efficacy of a test compound.

1. Animal Model:

  • Use immunodeficient mice (e.g., Athymic Nude, SCID, or NOD/SCID) to prevent rejection of human tumor cells.

  • House animals in a specific pathogen-free (SPF) environment.

2. Cell Culture and Implantation:

  • Culture human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) under standard conditions.

  • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 million cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • A positive control group treated with a standard-of-care drug can also be included.

4. Efficacy and Toxicity Evaluation:

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analyze tumor weight and perform histological and molecular analyses on the tumor tissue.

  • Monitor for signs of toxicity throughout the study (e.g., weight loss, changes in behavior, organ damage upon necropsy).

Workflow for In Vivo Xenograft Study

G A Cell Culture and Preparation C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (Test Compound, Vehicle, SoC) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Reached G->H I Euthanasia and Tissue Collection H->I J Data Analysis I->J

Caption: Workflow of a typical in vivo xenograft mouse model study.

Signaling Pathways Implicated in the Anticancer Activity of Thiazolidinediones

The anticancer effects of TZD derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

PPAR-γ Dependent Pathway

Many TZD derivatives are known agonists of PPAR-γ, a nuclear receptor that plays a role in cell differentiation and apoptosis.

G TZD Thiazolidinedione Derivative PPARG PPAR-γ TZD->PPARG Activates RXR RXR PPARG->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Apoptosis Apoptosis TargetGenes->Apoptosis CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest Differentiation Differentiation TargetGenes->Differentiation

Caption: PPAR-γ dependent signaling pathway activated by TZDs.

Raf/MEK/ERK and PI3K/Akt Signaling Pathways

Some TZD derivatives have been shown to inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are frequently overactive in cancer and promote cell proliferation and survival.[4][5]

G cluster_0 Raf/MEK/ERK Pathway cluster_1 PI3K/Akt Pathway TZD Thiazolidinedione Derivative Raf Raf TZD->Raf PI3K PI3K TZD->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inhibition of Raf/MEK/ERK and PI3K/Akt pathways by TZDs.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is currently lacking, the broader class of N-substituted TZD derivatives has shown considerable promise in preclinical cancer models. The information and protocols provided in this guide offer a framework for designing and conducting the necessary in vivo studies to validate the therapeutic potential of this specific compound. Further research, including xenograft studies and comparisons with standard-of-care drugs, is essential to determine its efficacy and safety profile for potential clinical applications in oncology.

References

A Comparative Study: 3-Methylthiazolidine-2,4-dione vs. Thiazolidinedione

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the parent heterocyclic compound, thiazolidinedione (TZD), and its N-methylated derivative, 3-Methylthiazolidine-2,4-dione. While thiazolidinediones are a well-established class of compounds, particularly known for their use in the treatment of type 2 diabetes, the specific properties of this compound are less characterized in publicly available literature.[1][2][3][4][5] This guide outlines the known attributes of the parent TZD scaffold and presents a framework of essential experiments for a comprehensive comparative analysis of these two molecules.

The primary mechanism of action for many biologically active thiazolidinedione derivatives involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[8][9] Upon activation by a ligand, such as a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9] This signaling cascade is central to the insulin-sensitizing effects of this class of drugs.

Physicochemical Properties

A fundamental step in comparing these two compounds is the characterization of their physicochemical properties. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their potential as therapeutic agents. While extensive data is available for various TZD derivatives, specific experimental values for this compound are not readily found in the literature.

Table 1: Comparative Physicochemical Properties

PropertyThiazolidine-2,4-dioneThis compound
Molecular Formula C₃H₃NO₂SC₄H₅NO₂S
Molecular Weight 117.13 g/mol 131.15 g/mol
Melting Point 122-124 °CData not available
LogP -0.6Predicted: -0.2
Topological Polar Surface Area 71.5 Ų71.5 Ų
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 22

Note: Some values for this compound are predicted and require experimental verification.

Biological Activity: A Comparative Framework

The key differentiator between these two compounds from a pharmacological perspective will be their biological activity, particularly their ability to act as agonists for the PPARγ receptor. The addition of a methyl group at the N3 position of the thiazolidinedione ring eliminates the hydrogen bond donor capability at that position, which could significantly impact its interaction with the ligand-binding domain of PPARγ.

Table 2: Comparative Biological Activity (Hypothetical Data)

ParameterThiazolidine-2,4-dioneThis compound
PPARγ Binding Affinity (Ki) Requires experimental dataRequires experimental data
PPARγ Agonist Activity (EC₅₀) Requires experimental dataRequires experimental data
Adipocyte Differentiation Requires experimental dataRequires experimental data
Glucose Uptake in Adipocytes Requires experimental dataRequires experimental data
Anti-inflammatory Activity Requires experimental dataRequires experimental data
Anticancer Activity Requires experimental dataRequires experimental data
Antimicrobial Activity Requires experimental dataRequires experimental data

Experimental Protocols

To generate the comparative data for the tables above, a series of in vitro experiments are necessary. Below are detailed methodologies for key assays.

PPARγ Receptor Binding Assay (Cellular Thermal Shift Assay - CETSA)

This assay determines the direct binding of a compound to the PPARγ receptor within a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.[10][11][12][13]

Protocol Outline:

  • Cell Culture: Culture a suitable cell line expressing PPARγ (e.g., HEK293T cells transfected with a PPARγ expression vector).

  • Compound Treatment: Treat the cells with varying concentrations of Thiazolidine-2,4-dione and this compound. A vehicle control (e.g., DMSO) should be included.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Solubilization and Quantification: Separate soluble proteins from aggregated proteins by centrifugation.

  • Detection: Quantify the amount of soluble PPARγ at each temperature using Western blotting or an ELISA-based method.[14]

  • Data Analysis: Plot the amount of soluble PPARγ as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates binding.

PPARγ Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.[15][16][17][18]

Protocol Outline:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of Thiazolidine-2,4-dione and this compound. A known PPARγ agonist (e.g., Rosiglitazone) should be used as a positive control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation of luciferase activity relative to the vehicle control against the compound concentration to determine the EC₅₀ value.

In Vitro Adipocyte Differentiation Assay

This assay assesses the ability of the compounds to induce the differentiation of pre-adipocytes into mature adipocytes, a key cellular effect of PPARγ activation.[19][20][21][22][23]

Protocol Outline:

  • Cell Culture: Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence.

  • Differentiation Induction: Induce differentiation using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of Thiazolidine-2,4-dione or this compound.

  • Lipid Accumulation Staining: After several days of differentiation, fix the cells and stain for intracellular lipid droplets using Oil Red O.

  • Quantification: Elute the Oil Red O stain and measure its absorbance to quantify the extent of lipid accumulation. Alternatively, visualize and count the number of differentiated cells under a microscope.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of thiazolidinediones and a typical experimental workflow for comparing TZD analogs.

PPARg_Signaling_Pathway PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_effects Biological Effects TZD Thiazolidinedione PPARg PPARγ TZD->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Metabolism Regulation of Glucose & Lipid Metabolism mRNA->Metabolism Insulin Increased Insulin Sensitivity mRNA->Insulin

Caption: A simplified diagram of the PPARγ signaling pathway activated by thiazolidinediones.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Compounds Binding PPARγ Binding Assay (CETSA) Synthesis->Binding Activation PPARγ Activation Assay (Luciferase Reporter) Synthesis->Activation Differentiation Adipocyte Differentiation (Oil Red O) Synthesis->Differentiation GlucoseUptake Glucose Uptake Assay Synthesis->GlucoseUptake Data Data Collection & Analysis Binding->Data Activation->Data Differentiation->Data GlucoseUptake->Data Comparison Comparative Report Generation Data->Comparison

References

A Comparative Analysis of Thiazolidine-2,4-dione Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in the development of therapeutic agents, most notably for the management of type 2 diabetes. These compounds primarily exert their effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in glucose and lipid metabolism. While 3-Methylthiazolidine-2,4-dione represents a simple N-substituted analog within this class, a comprehensive comparative analysis necessitates a broader look at structurally related derivatives for which extensive experimental data are available. This guide provides an objective comparison of the performance of various TZD analogs, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.

Comparative Performance of Thiazolidine-2,4-dione Analogs

The therapeutic efficacy of TZD analogs is predominantly linked to their ability to activate PPARγ, leading to improved insulin sensitivity. However, variations in their chemical structure, particularly substitutions at the N-3 and C-5 positions of the thiazolidine ring, can significantly influence their potency, selectivity, and safety profile. Marketed drugs such as Pioglitazone and Rosiglitazone serve as important benchmarks for comparison.

While specific experimental data for the biological activity of this compound is not extensively available in publicly accessible literature, a comparative analysis can be effectively constructed by examining closely related N-substituted and C-5 substituted analogs. The following table summarizes key performance indicators for a selection of TZD derivatives, including well-established drugs and newer experimental compounds.

Compound/AnalogTarget/MechanismKey In Vitro/In Vivo FindingsReference Standard
Pioglitazone PPARγ AgonistSignificant reduction in blood glucose and HbA1c levels.[1]-
Rosiglitazone PPARγ AgonistPotent insulin-sensitizing effects; improves glycemic control.-
(Z)-N1-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-N2,N2-dimethylhydrazine-1,2-bis(carboximidamide) AntidiabeticShowed a 65% reduction in blood glucose levels in subacute studies, comparable to Pioglitazone (69% reduction).[1]Pioglitazone
Compound 249 (a TZD derivative) PPARγ AgonistDose-dependent reduction in plasma glucose (up to 52.81% at 50 mg/kg), showing better binding affinity to PPARγ than Rosiglitazone in docking studies.[1]Rosiglitazone
5-benzylidene-thiazolidine-2,4-dione derivatives AnticancerShowed antiproliferative activity with IC50 values ranging from 0.19 to 3.2 μM against various cancer cell lines.[2]-
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs AnticancerModerate antiproliferative activity (IC50: 4.1–58 μM) against a panel of cancer cell lines.[2]-

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the antidiabetic effects of thiazolidinediones involves the activation of the PPARγ signaling pathway. Upon binding to PPARγ, the TZD analog induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in glucose and lipid metabolism.

PPARg_Signaling_Pathway TZD Thiazolidinedione Analog PPARg_RXR PPARγ/RXR Heterodimer TZD->PPARg_RXR Binds to and activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolic_Effects Improved Insulin Sensitivity Glucose Uptake Lipid Metabolism TargetGenes->Metabolic_Effects Leads to

Figure 1: PPARγ Signaling Pathway Activated by Thiazolidinedione Analogs.

The preclinical evaluation of novel TZD analogs typically follows a standardized workflow to assess their efficacy and safety. This process often begins with in vitro screening followed by in vivo studies in animal models of diabetes.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation In_Vitro_Assay PPARγ Activation Assay Animal_Model Induction of Diabetes in Rodent Model (e.g., STZ) In_Vitro_Assay->Animal_Model Enzyme_Inhibition α-Amylase/α-Glucosidase Inhibition Assays Enzyme_Inhibition->Animal_Model Treatment Administration of Test Compound Animal_Model->Treatment Monitoring Blood Glucose Monitoring OGTT & ITT Treatment->Monitoring Biochemical_Analysis Biochemical Analysis (Lipid Profile, Liver Enzymes) Monitoring->Biochemical_Analysis Histopathology Histopathological Examination Biochemical_Analysis->Histopathology

Figure 2: General Experimental Workflow for Preclinical Evaluation of Antidiabetic TZD Analogs.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments commonly cited in the evaluation of TZD analogs.

In Vivo Antidiabetic Activity in a Rodent Model

Objective: To evaluate the blood glucose-lowering effect of a test compound in a chemically-induced diabetic animal model.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.

2. Induction of Diabetes:

  • Inducing Agent: A freshly prepared solution of alloxan monohydrate (150 mg/kg) or streptozotocin (STZ; 40-60 mg/kg) in cold citrate buffer (pH 4.5).

  • Administration: A single intraperitoneal (i.p.) injection.

  • Confirmation of Diabetes: After 72 hours, blood is collected from the tail vein, and fasting blood glucose levels are measured. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

3. Experimental Design:

  • Animals are randomly divided into groups (n=6-8 per group):

    • Group I: Normal Control (non-diabetic, receives vehicle).

    • Group II: Diabetic Control (receives vehicle).

    • Group III: Diabetic + Standard Drug (e.g., Pioglitazone, 10 mg/kg, p.o.).

    • Group IV, V, etc.: Diabetic + Test Compound (at different doses, p.o.).

  • The vehicle is typically a 0.5% or 1% aqueous solution of carboxymethyl cellulose (CMC).

4. Treatment and Monitoring:

  • The respective treatments are administered orally once daily for a specified period (e.g., 14 or 21 days).

  • Fasting blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, and 21).

5. Biochemical and Histopathological Analysis:

  • At the end of the study, animals are euthanized, and blood samples are collected for the analysis of biochemical parameters such as serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and liver function enzymes (ALT, AST).

  • Organs such as the pancreas, liver, and kidney may be collected for histopathological examination.

6. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is considered statistically significant.

In Vitro PPARγ Transactivation Assay

Objective: To determine the ability of a test compound to activate the PPARγ receptor.

1. Cell Line and Culture:

  • A suitable cell line, such as HEK293T or CV-1, is used.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

2. Plasmids and Transfection:

  • Reporter Plasmid: A plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Expression Plasmid: A plasmid encoding the ligand-binding domain (LBD) of human PPARγ fused to the GAL4 DNA-binding domain.

  • Transfection: Cells are transiently co-transfected with the reporter and expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).

3. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations or a reference agonist (e.g., Rosiglitazone).

4. Luciferase Assay:

  • After an incubation period of 24-48 hours, cells are lysed, and the luciferase activity is measured using a luminometer.

  • The results are expressed as the fold induction of luciferase activity relative to the vehicle-treated control.

5. Data Analysis:

  • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The thiazolidine-2,4-dione scaffold remains a highly valuable pharmacophore in the quest for novel therapeutic agents, particularly for metabolic diseases. While the archetypal members of this class, Pioglitazone and Rosiglitazone, have established the clinical utility of PPARγ agonism, ongoing research is focused on developing new analogs with improved efficacy and safety profiles. The comparative data and standardized protocols presented in this guide offer a framework for the systematic evaluation of new TZD derivatives. Although specific experimental data on this compound is limited, the analysis of its structural congeners provides valuable insights into the structure-activity relationships that govern the biological effects of this important class of compounds. Future studies directly comparing the in vitro and in vivo activities of this compound with other N-substituted and C-5 substituted analogs are warranted to fully elucidate its therapeutic potential.

References

Validating the Specificity of 3-Methylthiazolidine-2,4-dione for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of 3-Methylthiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of compounds. Given the extensive research on TZDs, the primary molecular target for this class is the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This document outlines a series of established experimental protocols to confirm this interaction, quantify its affinity and potency, and assess off-target effects. For comparative purposes, we benchmark the hypothetical performance of this compound against well-characterized PPAR-γ modulators.

Introduction to this compound and its Presumed Target

This compound belongs to the thiazolidinedione (TZD) chemical class. TZDs are a well-established class of drugs, with prominent members like Rosiglitazone and Pioglitazone, known to act as agonists for PPAR-γ. PPAR-γ is a ligand-activated transcription factor that plays a pivotal role in the regulation of glucose and lipid metabolism, making it a key therapeutic target for type 2 diabetes. Activation of PPAR-γ leads to the transcription of genes involved in insulin sensitization. However, some TZDs have been associated with off-target effects, including fluid retention and weight gain, underscoring the critical need for thorough specificity validation of any new compound in this class.

Comparative Analysis of Target Affinity and Potency

To objectively assess the specificity of this compound, its binding affinity and functional potency for PPAR-γ must be compared with known reference compounds. The following tables present a comparative summary of key quantitative data.

Disclaimer: As of the writing of this guide, specific experimental data for this compound is not publicly available. The values presented for this compound are hypothetical and for illustrative purposes to guide the experimental design.

Table 1: Comparative Binding Affinity for PPAR-γ

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
This compound (Hypothetical) PPAR-γTR-FRET Binding AssayTo Be Determined-
Rosiglitazone (Agonist)PPAR-γRadioligand BindingKd: 40[1]
Pioglitazone (Agonist)PPAR-γTR-FRET Binding AssayIC50: 930 (human)[2]
GW9662 (Antagonist)PPAR-γCell-free AssayIC50: 3.3[3][4]
T0070907 (Antagonist)PPAR-γCell-free AssayIC50: 1[5][6]

Table 2: Comparative Functional Potency in Cellular Assays

CompoundAssay TypeCell LineEC50 (nM)Reference
This compound (Hypothetical) PPAR-γ Reporter Gene AssayU2OSTo Be Determined-
Rosiglitazone (Agonist)PPAR-γ Reporter Gene AssayNIH3T360[1]
Pioglitazone (Agonist)PPAR-γ Reporter Gene Assay-690[7]

Experimental Protocols for Specificity Validation

A multi-pronged approach is essential to rigorously validate the on-target activity and specificity of this compound.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line endogenously expressing PPAR-γ (e.g., adipocytes, macrophages) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection: Analyze the amount of soluble PPAR-γ in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PPAR-γ as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

On-Target Activity: PPAR-γ Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPAR-γ in a cellular context.

Protocol:

  • Cell Line: Utilize a reporter cell line stably transfected with a PPAR-γ expression vector and a reporter gene (e.g., luciferase) under the control of a PPAR-γ response element (PPRE).

  • Compound Treatment: Seed the reporter cells in a 96-well plate and treat with a serial dilution of this compound. Include a known agonist (Rosiglitazone) as a positive control and a known antagonist (GW9662) to confirm specificity.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Off-Target Profiling: Kinome Scanning

To assess the specificity of this compound against a broad range of potential off-targets, a comprehensive kinase screen is recommended, as some TZDs have been reported to have off-target effects on kinases.

Protocol:

  • Platform: Utilize a commercial kinome scanning service (e.g., KINOMEscan™).

  • Assay Principle: These assays are typically competition binding assays where the ability of the test compound to displace a ligand from the active site of a large panel of kinases is measured.

  • Data Output: The results are usually provided as the percentage of kinase activity remaining in the presence of the test compound at a specific concentration (e.g., 10 µM). Strong inhibition of any kinase would warrant further investigation.

Visualizing the Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-MTD 3-Methylthiazolidine- 2,4-dione PPARg_inactive PPAR-γ (inactive) 3-MTD->PPARg_inactive Binds to PPARg_active PPAR-γ (active) PPARg_inactive->PPARg_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerization and Binding RXR_active->PPRE Heterodimerization and Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates

Caption: PPAR-γ Signaling Pathway Activation.

Specificity_Validation_Workflow Start Start: This compound CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement - Start->CETSA BindingAssay PPAR-γ Binding Assay (TR-FRET) - Affinity (IC50/Ki) - Start->BindingAssay ReporterAssay PPAR-γ Reporter Gene Assay - Potency (EC50) - Start->ReporterAssay KinomeScan Kinome Scan - Off-Target Profiling - Start->KinomeScan DataAnalysis Data Analysis and Comparison CETSA->DataAnalysis BindingAssay->DataAnalysis ReporterAssay->DataAnalysis KinomeScan->DataAnalysis Conclusion Conclusion on Specificity DataAnalysis->Conclusion

Caption: Experimental Workflow for Specificity Validation.

Comparison_Logic Compound Compound This compound Known Agonist (Rosiglitazone) Known Antagonist (GW9662) Parameters Parameters On-Target Affinity (IC50/Ki) On-Target Potency (EC50) Off-Target Activity Compound->Parameters Evaluated Against Outcome Outcome High Specificity Moderate Specificity Low Specificity Parameters->Outcome Determines

Caption: Logical Framework for Comparative Analysis.

Conclusion

The validation of a small molecule's specificity for its intended target is a cornerstone of modern drug discovery. For this compound, a systematic evaluation of its interaction with the presumed target, PPAR-γ, is imperative. By employing a suite of robust experimental techniques including CETSA for target engagement, binding and reporter gene assays for quantifying affinity and potency, and broad-spectrum off-target profiling like kinome scanning, researchers can build a comprehensive specificity profile. The comparative data and protocols outlined in this guide provide a clear and objective roadmap for these critical validation studies, ultimately enabling a more informed assessment of the therapeutic potential and safety profile of this compound.

References

Head-to-Head Comparison: Novel Thiazolidine-2,4-dione Derivatives vs. Established Drugs for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for metabolic diseases, particularly type 2 diabetes, the thiazolidine-2,4-dione (TZD) class of drugs has been a cornerstone for improving insulin sensitivity. This guide provides a head-to-head comparison of novel investigational TZD derivatives with the established drugs in this class, pioglitazone and rosiglitazone. It is important to clarify that 3-Methylthiazolidine-2,4-dione is a chemical scaffold, a foundational structure used in the synthesis of new TZD derivatives, rather than a therapeutic agent itself. Therefore, this comparison will focus on representative novel TZD derivatives that have been developed from such scaffolds and evaluated in preclinical studies against the established drugs.

The primary mechanism of action for TZD drugs is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2][3] Activation of PPAR-γ leads to the transcription of genes that enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[1][4]

Quantitative Data Summary

The following table summarizes the available preclinical data for novel TZD derivatives in comparison to the established drugs, pioglitazone and rosiglitazone. The data presented is sourced from various in vitro and in vivo studies and is intended to provide a comparative overview of their potential efficacy and safety profiles.

FeatureEstablished DrugsNovel TZD Derivatives (Representative Examples)
Drug Name Pioglitazone, RosiglitazoneCompound 5e, Compound 7c
Primary Target PPAR-γ AgonistPPAR-γ Agonist
Reported Biological Activity - Improves insulin sensitivity[1][4]- Reduces blood glucose levels[5]- Compound 5e: Potent PPAR-γ transactivation (48.72% vs. 62.48% for pioglitazone); significant blood glucose-lowering effect comparable to pioglitazone.[3]- Compound 7c: Significant in vitro inhibitory activity against human pancreatic α-amylase and human liver α-glucosidase; enhanced glucose uptake in L6 myotube cell lines (78.54%).[6]
In Vivo Efficacy (Animal Models) Effective in lowering blood glucose in diabetic animal models.[5]- Compound 5e: Showed significant blood glucose-lowering effects in animal models, comparable to pioglitazone.[3]- Compound 7c: Enhanced glycogen content and antioxidant biomarkers in animal models.[6]
Reported Side Effects/Hepatotoxicity Associated with weight gain, fluid retention, and concerns about cardiovascular risks (especially rosiglitazone) and bladder cancer (pioglitazone).[1]- Compound 5e: Did not cause any damage to the liver in preclinical studies.[3]- Compound 7c: High safety profile with an LD50 of 500 mg/kg in animal studies.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and critical evaluation of the presented data.

PPAR-γ Transactivation Assay

This in vitro assay is crucial for determining the ability of a compound to activate the PPAR-γ receptor.

  • Cell Line: HEK293T cells are commonly used.

  • Transfection: Cells are co-transfected with a plasmid expressing the PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with varying concentrations of the test compounds (e.g., novel TZD derivatives, pioglitazone) for a specified period (e.g., 24 hours).

  • Measurement: Luciferase activity is measured using a luminometer. The fold-change in luciferase activity relative to a vehicle control indicates the extent of PPAR-γ transactivation.

In Vivo Blood Glucose-Lowering Studies in Diabetic Animal Models

These studies assess the efficacy of the compounds in a living organism.

  • Animal Model: Commonly used models include streptozotocin (STZ)-induced diabetic rats or db/db mice, which exhibit hyperglycemia and insulin resistance.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Induction of Diabetes: For STZ models, diabetes is induced by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.

  • Treatment Groups: Animals are randomly assigned to different groups: a vehicle control group, a positive control group (e.g., receiving pioglitazone), and experimental groups receiving different doses of the novel TZD derivatives.

  • Drug Administration: The compounds are typically administered orally once daily for a defined period (e.g., 14 or 28 days).

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., weekly) to measure fasting blood glucose levels.

  • Data Analysis: The percentage reduction in blood glucose levels from the baseline is calculated and compared between the different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of TZD drugs and a typical experimental workflow for evaluating novel compounds.

TZD_Mechanism_of_Action cluster_cell Adipocyte / Myocyte TZD TZD Drug (e.g., Pioglitazone) PPARg PPAR-γ TZD->PPARg Binds & Activates PPRE PPRE (in Nucleus) PPARg->PPRE Heterodimerization & DNA Binding RXR RXR RXR->PPRE Heterodimerization & DNA Binding Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Lipid Metabolism Regulation Gene_Transcription->Metabolic_Effects Leads to Experimental_Workflow cluster_design Drug Discovery & Design cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis & Comparison Compound_Design Design of Novel TZD Derivatives Synthesis Chemical Synthesis Compound_Design->Synthesis In_Vitro In Vitro Assays (e.g., PPAR-γ Transactivation) Synthesis->In_Vitro In_Vivo In Vivo Studies (Diabetic Animal Models) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Collection & Analysis In_Vitro->Data_Analysis Tox Toxicity Assessment In_Vivo->Tox In_Vivo->Data_Analysis Tox->Data_Analysis Comparison Head-to-Head Comparison with Established Drugs Data_Analysis->Comparison

References

Unveiling the Cellular Impact of 3-Methylthiazolidine-2,4-dione and its Analogs: A Cross-Validation in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-proliferative and apoptotic effects of 3-Methylthiazolidine-2,4-dione derivatives reveals their potential as multi-targeted anticancer agents. This guide provides a comparative overview of their efficacy in various cancer cell lines, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising field of study.

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Initially recognized for their use as antidiabetic agents that target Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), recent research has illuminated their potential as potent anticancer agents.[3][4][5] These compounds and their derivatives have been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer models.[2][6] Their mechanism of action is often multi-faceted, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[6][7]

This guide provides a cross-validation of the effects of this compound derivatives across different cancer cell lines, presenting a comparative analysis of their cytotoxic activities and shedding light on the underlying molecular mechanisms.

Comparative Anti-proliferative Activity

The anti-proliferative effects of various this compound derivatives have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data summarized in the table below highlights the cytotoxic efficacy of different TZD derivatives.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 22 HepG2Hepatocellular Carcinoma2.04 ± 0.06[6]
MCF-7Breast Cancer1.21 ± 0.04[6]
Compound 14a Caco-2Colorectal Adenocarcinoma1.5[7]
HepG2Hepatocellular Carcinoma31.5[7]
Compound 7c CCRF-CEMAcute Lymphoblastic Leukemia2.8[8]
Compound 7i CCRF-CEMAcute Lymphoblastic Leukemia9.6[8]
Compound 39 MDA-MB-231Breast Cancer1.9[1]
HepG2Hepatocellular Carcinoma5.4[1]
HT-29Colorectal Adenocarcinoma6.5[1]
Compound 5d NCI-H522Non-Small Cell Lung Cancer1.36[9][10]
COLO 205Colon Cancer1.64[9][10]
SK-MEL-2Melanoma1.64[9][10]
RXF 393Renal Cancer1.15[9][10]
MDA-MB-468Breast Cancer1.11[9][10]
Compound 12a Caco-2Colorectal Adenocarcinoma2[11]
HepG2Hepatocellular Carcinoma10[11]
MDA-MB-231Breast Cancer40[11]
Compound 8l A549Lung Carcinoma6.1 ± 0.02[12]
Compound 21a A549Lung Carcinoma0.72[13]
Compound 21e MCF-7Breast Cancer1.003[13]

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound derivatives is attributed to their ability to modulate several key signaling pathways involved in tumorigenesis. Two prominent targets are VEGFR-2 and PPARγ.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Several TZD derivatives have been identified as potent inhibitors of VEGFR-2.[6][7] By blocking the VEGF/VEGFR-2 signaling cascade, these compounds can suppress tumor angiogenesis, thereby restricting the tumor's access to nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Autophosphorylation VEGFR2->P1 Activates P2 Downstream Signaling (e.g., PI3K/Akt, Raf/MEK/ERK) P1->P2 P3 Angiogenesis Cell Proliferation Survival P2->P3 TZD 3-Methylthiazolidine- 2,4-dione Derivative TZD->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by TZD Derivatives.

Apoptosis Induction

Thiazolidine-2,4-dione derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[2][12] This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[8][12] Some compounds have been observed to cause DNA fragmentation, a hallmark of apoptosis.[8]

Apoptosis_Induction_Pathway cluster_pathway Apoptotic Pathway TZD 3-Methylthiazolidine- 2,4-dione Derivative Bcl2 Modulation of Bcl-2 family proteins TZD->Bcl2 Caspase Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Apoptosis Induction by TZD Derivatives.

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are crucial. Below are the methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the desired concentration of the TZD derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the TZD derivative for the desired time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treatment with 3-Methylthiazolidine- 2,4-dione Derivative start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis and IC50 Determination viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End: Comparative Efficacy data_analysis->end

General Experimental Workflow for Evaluating TZD Derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methylthiazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic motif have been extensively investigated, revealing a broad spectrum of biological effects, including antidiabetic, antimicrobial, antioxidant, and anticancer properties.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methylthiazolidine-2,4-dione derivatives, focusing on how structural modifications at the 5-position of the TZD ring influence their biological potency. While extensive research exists for the broader TZD class, this guide will specifically collate and compare data for derivatives bearing a methyl group at the N-3 position, offering insights for the rational design of novel therapeutic agents.

General Synthesis of 5-Substituted-3-Methylthiazolidine-2,4-dione Derivatives

The synthesis of 5-substituted-3-methylthiazolidine-2,4-dione derivatives typically involves a Knoevenagel condensation. This reaction joins this compound with a variety of aldehydes or ketones. The process is often catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid. This versatile reaction allows for the introduction of a wide array of substituents at the 5-position, facilitating the exploration of structure-activity relationships.

G cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Aldehyde/Ketone (R-CHO/R-COR') Aldehyde/Ketone (R-CHO/R-COR') Aldehyde/Ketone (R-CHO/R-COR')->Knoevenagel Condensation 5-Substituted-3-methylthiazolidine-2,4-dione 5-Substituted-3-methylthiazolidine-2,4-dione Knoevenagel Condensation->5-Substituted-3-methylthiazolidine-2,4-dione Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine)->Knoevenagel Condensation

General synthesis pathway for 5-substituted-3-methylthiazolidine-2,4-dione derivatives.

Anticancer Activity: A Comparative Analysis

Thiazolidine-2,4-dione derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][5] The anticancer activity is significantly influenced by the nature of the substituent at the 5-position of the TZD ring.

Structure-Activity Relationship for Anticancer Activity

The general SAR for the anticancer activity of 5-substituted TZD derivatives indicates that the presence of an arylidene group at the 5-position is crucial for activity. The electronic properties and substitution pattern of this aromatic ring play a pivotal role in modulating the cytotoxic potential.

SAR_Anticancer cluster_core Core Scaffold cluster_substituent C-5 Substituent cluster_activity Biological Effect cluster_modification Key Modifications Core This compound Aryl Arylidene Group Core->Aryl linked at C-5 Activity Anticancer Activity Aryl->Activity influences EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) EWG->Aryl modify EDG Electron-Donating Groups (e.g., -OCH3, -OH) EDG->Aryl modify Position Substitution Pattern (ortho, meta, para) Position->Aryl modify

Key structural features influencing the anticancer activity of 5-arylidenyl-3-methyl TZD derivatives.
Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various 5-substituted thiazolidine-2,4-dione derivatives against different human cancer cell lines. While not all derivatives listed have a methyl group at the N-3 position, this data provides a valuable comparison of the effect of C-5 substitutions.

Compound IDN-3 SubstituentC-5 Substituent (Aryl Group)Cell LineIC50 (µM)Reference
1 H2-ChlorophenylHeLa55[6]
1 H2-ChlorophenylHT2940[6]
1 H2-ChlorophenylA54938[6]
1 H2-ChlorophenylMCF-750[6]
2 H2,3-DichlorophenylHeLa65[6]
2 H2,3-DichlorophenylHT2957[6]
2 H2,3-DichlorophenylA54937[6]
2 H2,3-DichlorophenylMCF-755[6]
3 Benzyl5-Acridin-9-ylmethyleneVarious4.1 - 58[5]
4 H4-n-ButylbenzylideneMDA-MB-4681.11[5]
4 H4-n-ButylbenzylideneRXF 393 (Renal)1.15[5]
4 H4-n-ButylbenzylideneNCI-H522 (Lung)1.36[5]
5 Various2-OxoindolineCaco-22[3]
5 Various2-OxoindolineHepG-210[3]
5 Various2-OxoindolineMDA-MB-23140[3]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity: A Comparative Analysis

Thiazolidine-2,4-dione derivatives also exhibit significant antimicrobial activity against a range of bacteria and fungi.[7][8] The nature of the substituent at the 5-position is a key determinant of the antimicrobial spectrum and potency.

Structure-Activity Relationship for Antimicrobial Activity

For antimicrobial activity, the presence of a 5-arylidene moiety is also critical. The SAR suggests that electron-withdrawing groups on the aromatic ring generally enhance antibacterial activity, particularly against Gram-positive bacteria.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various 5-substituted thiazolidine-2,4-dione derivatives against different microbial strains.

Compound IDN-3 SubstituentC-5 Substituent (Aryl Group)MicroorganismMIC (µg/mL)Reference
6 H3-Methoxy-4-hydroxybenzylideneS. aureus2[7]
7 H3,4-DichlorobenzylideneS. epidermidis4[7]
8 H3-NitrobenzylideneB. cereus8[7]
9 H3-MethylbenzylideneS. aureus16[7]
10 H3-ChlorobenzylideneS. epidermidis8[7]
11 -5-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)B. megaterium-[6]
11 -5-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)E. coli-[6]

Note: "-" indicates that the specific MIC value was not provided in the abstract. The study indicated remarkable activity for compound 11.[6]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow cluster_setup Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plates->Incubate for 24h Add serial dilutions of TZD derivatives Add serial dilutions of TZD derivatives Incubate for 24h->Add serial dilutions of TZD derivatives Incubate for 48-72h Incubate for 48-72h Add serial dilutions of TZD derivatives->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 4h->Add solubilizing agent (e.g., DMSO) Measure absorbance at ~570 nm Measure absorbance at ~570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at ~570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at ~570 nm->Calculate IC50 values

Workflow for determining anticancer activity using the MTT assay.

Protocol Details:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is often determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Details:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The biological activity of these derivatives can be finely tuned by modifying the substituent at the 5-position. For anticancer activity, the introduction of electron-withdrawing groups on a 5-arylidene moiety appears to be a favorable strategy. Similarly, for antimicrobial activity, specific substitutions on the 5-arylidene ring can enhance potency, particularly against Gram-positive bacteria.

The data presented in this guide, while not exhaustive, provides a comparative overview to aid researchers in the rational design and synthesis of new this compound derivatives with improved and targeted biological activities. Further focused studies on homologous series of 3-methyl derivatives are warranted to delineate more precise structure-activity relationships.

References

Unlocking the Therapeutic Promise of 3-Methylthiazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2,4-dione (TZD) scaffold has long been a cornerstone in medicinal chemistry, famously leading to the development of insulin-sensitizing drugs for type 2 diabetes. Within this versatile class of compounds, 3-Methylthiazolidine-2,4-dione emerges as a subject of significant interest, holding potential therapeutic applications that extend beyond metabolic disorders. This guide provides a comprehensive comparison of the therapeutic potential of the TZD scaffold, with a focus on the anticipated activities of this compound, against established and alternative therapeutic agents. While direct experimental data for this compound is limited in the current literature, this guide leverages data from closely related TZD derivatives to provide a comparative framework for its potential efficacy in key therapeutic areas: antidiabetic, anticancer, and antimicrobial applications.

Antidiabetic Potential: A Legacy of Insulin Sensitization

Thiazolidinediones are renowned for their role as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism. Activation of PPAR-γ by TZDs leads to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[1]

Comparative Efficacy of Antidiabetic Agents
Drug ClassCompoundMechanism of ActionKey Efficacy Markers
Thiazolidinedione (TZD) PioglitazonePPAR-γ agonist; improves insulin sensitivity.[2]Reduces HbA1c, fasting plasma glucose, and triglycerides; increases HDL cholesterol.[3][4]
Biguanide MetforminPrimarily decreases hepatic glucose production and increases insulin sensitivity through AMPK activation.[5][6]First-line therapy; significant reduction in HbA1c.
DPP-4 Inhibitor SitagliptinInhibits the DPP-4 enzyme, increasing incretin levels, which in turn stimulates insulin release and suppresses glucagon secretion.[1][7]Effective in lowering blood glucose with a low risk of hypoglycemia.[8]
SGLT2 Inhibitor CanagliflozinInhibits the sodium-glucose cotransporter 2 in the kidneys, increasing urinary glucose excretion.[9][10][11]Reduces HbA1c, body weight, and blood pressure.
GLP-1 Receptor Agonist LiraglutideMimics the action of incretin GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[12][13]Significant HbA1c reduction and weight loss.
Signaling Pathway: TZD-Mediated Insulin Sensitization

The activation of PPAR-γ by thiazolidinediones initiates a cascade of events that ultimately enhances the body's response to insulin.

TZD_Insulin_Signaling cluster_intracellular Intracellular TZD Thiazolidinedione (e.g., this compound) PPARg PPAR-γ TZD->PPARg PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Adiponectin ↑ Adiponectin Gene_Transcription->Adiponectin TNFa ↓ TNF-α Gene_Transcription->TNFa Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity TNFa->Insulin_Sensitivity

TZD-mediated activation of PPAR-γ enhances insulin sensitivity.

Anticancer Potential: A Multifaceted Approach

Beyond their metabolic effects, thiazolidinediones have demonstrated promising anticancer activities in various preclinical models. Their mechanisms of action are complex, involving both PPAR-γ-dependent and -independent pathways that can induce apoptosis, cell cycle arrest, and inhibit angiogenesis.[11][14]

Comparative Anticancer Activity (IC50 Values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various TZD derivatives and other antidiabetic drugs against different cancer cell lines. This provides a comparative landscape where this compound's potential could be situated.

CompoundCell Line (Cancer Type)IC50 (µM)Reference
Rosiglitazone HCT-15 (Colorectal)33.33 (48h)[15]
HT 29 (Colorectal)1.04[16]
Pioglitazone ---
Metformin HCT116 (Colorectal)3200 (48h)[17]
SW620 (Colorectal)1400[17]
HeLa (Cervical)7.49
Sitagliptin HT-29 (Colorectal)31.2 (as mcg/ml)[18]
DLD-1 (Colorectal)140[19]
Canagliflozin PC3 (Prostate)~15[20]
A549 (Lung)--
Various TZD Derivatives HepG2 (Liver)0.60 - 4.70[5]
MCF-7 (Breast)1.21 - 4.70[5]
NCI-H522 (Lung)1.36[12]
COLO 205 (Colon)1.64[12]

Note: Direct IC50 values for Pioglitazone in these specific cancer cell lines were not found in the provided search results. IC50 values can vary significantly based on experimental conditions.

Signaling Pathways in TZD Anticancer Activity

Thiazolidinediones can influence multiple signaling pathways implicated in cancer progression.

TZD_Anticancer_Pathways cluster_ppar_dependent PPAR-γ Dependent cluster_ppar_independent PPAR-γ Independent TZD Thiazolidinedione PPARg_AC PPAR-γ Activation TZD->PPARg_AC PI3K_Akt PI3K/Akt Pathway TZD->PI3K_Akt Inhibits Raf_MEK_ERK Raf/MEK/ERK Pathway TZD->Raf_MEK_ERK Inhibits Apoptosis_D Apoptosis PPARg_AC->Apoptosis_D CellCycleArrest_D Cell Cycle Arrest PPARg_AC->CellCycleArrest_D Apoptosis_I Apoptosis PI3K_Akt->Apoptosis_I CellCycleArrest_I Cell Cycle Arrest Raf_MEK_ERK->CellCycleArrest_I

TZDs exert anticancer effects through both PPAR-γ dependent and independent pathways.

Antimicrobial Potential: A Broad Spectrum of Activity

Recent studies have highlighted the antimicrobial properties of various TZD derivatives against a range of bacteria and fungi. The proposed mechanism involves the inhibition of essential bacterial enzymes.

Comparative Antimicrobial Activity (MIC Values in µg/mL)

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for different TZD derivatives against various microorganisms.

Compound ClassOrganismMIC (µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dione Derivatives Gram-positive bacteria2 - 16[21]
Thiazolidin-4-one Derivatives S. aureus>0.24 (most resistant)[7]
S. Typhimurium0.008 - 0.06 (most sensitive)[7]
Fungi0.015 - 0.24[7]
Thiazolidine-2,4-dione Hybrids Gram-positive & Gram-negative bacteria3.91 (most active)[22]

Note: Specific MIC values for this compound were not identified in the literature reviewed.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antimicrobial Agent start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells with Bacteria and Agent prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Observe for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

PPAR-γ Activation Assay (Cell-Based Reporter Assay)

Objective: To determine the ability of a test compound to activate the PPAR-γ receptor.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) co-transfected with a PPAR-γ expression vector and a reporter vector containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound (e.g., this compound) and a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and plot the dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a known anticancer drug as a positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[4][23][24][25][26]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[21][27][28][29]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[27][29]

Conclusion

The thiazolidine-2,4-dione scaffold, including this compound, represents a privileged structure in drug discovery with a broad spectrum of therapeutic potential. While its role in managing type 2 diabetes through PPAR-γ agonism is well-established, emerging evidence strongly suggests its utility in oncology and infectious diseases. Although specific experimental data for this compound is needed to definitively position it against current therapies, the comparative data from related TZD derivatives presented in this guide underscore the significant promise of this compound. Further investigation into its specific bioactivities and mechanisms of action is warranted to fully unlock its therapeutic potential and guide future drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking of 3-Methylthiazolidine-2,4-dione and its related derivatives against the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key therapeutic target for type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in the structure-based design of novel PPAR-γ modulators.

Introduction

Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that act as agonists for PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1] Activation of PPAR-γ by TZDs modulates the expression of genes involved in insulin signaling, leading to improved insulin sensitivity. The core structure of thiazolidinediones, including this compound, offers a versatile scaffold for the development of new therapeutic agents. Molecular docking is a computational technique used to predict the binding affinity and interaction of small molecules with a protein target, providing valuable insights for drug design and optimization.[2][3]

Comparative Docking Analysis

Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of thiazolidinedione derivatives. The binding affinity, typically expressed as binding free energy (in kcal/mol), provides a quantitative measure of the interaction between a ligand and its target protein. A more negative binding energy indicates a stronger and more favorable interaction.

A comparative analysis of the docking scores for a series of thiazolidinedione derivatives against PPAR-γ reveals key structural determinants for potent binding. The following table summarizes the binding free energies of representative thiazolidinedione analogs.

Compound IDSubstitution PatternBinding Free Energy (kcal/mol)
3h 5-(thiophen-2-ylmethylene)-3-(2-(3-(trifluoromethyl)phenyl)acetamido)-7.642
3i 5-(thiophen-2-ylmethylene)-3-(2-(2,4,5-trichlorophenyl)acetamido)-7.703
3j 5-(thiophen-2-ylmethylene)-3-(2-(3-chloro-2-methylphenyl)acetamido)-7.765
Pioglitazone Reference Drug-8.558

Data sourced from a study on novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists.[1]

Experimental Protocols

The following is a generalized, detailed protocol for performing molecular docking studies with thiazolidinedione derivatives against PPAR-γ using AutoDock Vina.

Preparation of the Receptor (PPAR-γ)
  • Obtain the Protein Structure: Download the 3D crystal structure of the human PPAR-γ in complex with a ligand from the Protein Data Bank (PDB). A commonly used PDB ID is 2PRG.

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software such as AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Add Kollman charges to the protein atoms to assign partial charges.

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types.

Preparation of the Ligands (Thiazolidinedione Derivatives)
  • Generate 3D Structures: Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligand Files for Docking:

    • Open the energy-minimized ligand files in AutoDockTools.

    • Detect the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Generation:

    • Load the prepared PPAR-γ receptor (PDBQT file) into AutoDockTools.

    • Define the binding site by creating a grid box that encompasses the active site where the co-crystallized ligand was bound. The grid box defines the search space for the docking algorithm.

  • Configuration File:

    • Create a configuration text file that specifies the file paths for the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations, exploring different conformations and orientations of the ligand within the receptor's binding site.

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Visualizations

PPAR-γ Signaling Pathway

The activation of PPAR-γ by thiazolidinedione agonists initiates a cascade of events leading to the regulation of genes involved in glucose and lipid metabolism.

PPAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_gene Gene Transcription cluster_effects Metabolic Effects Ligand Thiazolidinedione (e.g., this compound) PPARg PPAR-γ Ligand->PPARg activates Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates InsulinSensitivity Increased Insulin Sensitivity TargetGenes->InsulinSensitivity GlucoseUptake Increased Glucose Uptake TargetGenes->GlucoseUptake LipidMetabolism Regulation of Lipid Metabolism TargetGenes->LipidMetabolism

Caption: PPAR-γ signaling pathway activated by thiazolidinediones.

Structure-Activity Relationship (SAR) of Thiazolidinediones

The biological activity of thiazolidinedione derivatives is highly dependent on the nature and position of substituents on the core scaffold.

SAR_Thiazolidinedione cluster_scaffold Thiazolidinedione Core cluster_substitutions Key Substitutions & Activity cluster_interactions Binding Interactions TZD_Core Thiazolidinedione Ring N3_Sub N3 Position (e.g., -CH3) TZD_Core->N3_Sub influences C5_Sub C5 Position (e.g., benzylidene group) TZD_Core->C5_Sub influences Activity PPAR-γ Agonist Activity N3_Sub->Activity C5_Sub->Activity H_Bond Hydrogen bonding with receptor residues Activity->H_Bond Hydrophobic Hydrophobic interactions with binding pocket Activity->Hydrophobic

References

Safety Operating Guide

Safe Disposal of 3-Methylthiazolidine-2,4-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methylthiazolidine-2,4-dione, aligning with established safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE) to avoid contact with skin and eyes.[1] In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]

  • After eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

II. Operational Disposal Plan

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Adherence to national and local regulations is mandatory for all disposal activities.[2]

Step-by-Step Disposal Procedure:

  • Container Management: Keep the chemical in its original, suitable, and closed container for disposal.[1][2] Do not mix it with other waste.[2]

  • Collection of Waste: Collect and arrange for the disposal of any waste material. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Transfer to a Licensed Facility: The material should be transported to a licensed chemical destruction plant for proper disposal.[1]

  • Controlled Incineration: An alternative is controlled incineration equipped with flue gas scrubbing to manage emissions.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

III. Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains, as it can be harmful to aquatic life.[1][3]

Cleanup Procedure:

  • Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4]

  • Ignition Sources: Remove all sources of ignition and use spark-proof tools and explosion-proof equipment during cleanup.[1]

IV. Quantitative Data: Aquatic Toxicity

The following table summarizes the aquatic toxicity data for this compound. This information is critical for understanding the environmental impact of accidental release.

OrganismTest TypeEndpointValueExposure Time
Danio rerio (Zebra fish)LC50>100 mg/L96 hours
Daphnia magna (Water flea)EC5049.4 mg/L48 hours
Desmodesmus subspicatus (Green algae)EC50>100 mg/L72 hours
Activated sludge from a predominantly domestic sewageEC501487 mg/L3 hours

Data sourced from a Safety Data Sheet for a related compound, 3-methylthiazolidine-2-thione, and should be considered indicative.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: 3-Methylthiazolidine- 2,4-dione Waste BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Is the container empty? D Keep in original, sealed container C->D No E Triple-rinse container with an appropriate solvent C->E Yes H Store waste in a designated, well-ventilated area D->H F Collect rinsate as chemical waste E->F G Puncture and dispose of container in sanitary landfill or offer for recycling E->G F->H II II H->II I Arrange for pickup by a licensed chemical waste disposal service J Transport to a licensed chemical destruction plant or for controlled incineration K End: Proper Disposal J->K BB->C II->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Methylthiazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 3-Methylthiazolidine-2,4-dione.

Immediate Safety and Hazard Information

Based on related compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation. It is also expected to be harmful to aquatic life with long-lasting effects. Therefore, appropriate precautions must be taken to avoid exposure and environmental release.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust, splashes, and vapors.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[1]Prevents skin contact.
Skin and Body Protection Wear appropriate protective clothing to ensure all skin is covered. A lab coat is standard. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[1][2]Minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator may be required if dusts are generated and engineering controls (like a fume hood) are not sufficient.Protects against inhalation of harmful dust particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the key phases of working with this compound.

Preparation and Handling
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust and vapors.[1][2]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure all recommended PPE is worn correctly.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[1] The spilled material should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[2]

Disposal Plan
  • Waste Chemical: Unused or waste this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Setup Prepare Well-Ventilated Work Area (Fume Hood) Prep->Setup Weigh Weigh/Transfer Chemical Setup->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Waste Dispose of Waste in Labeled, Sealed Container Decontaminate->Waste RemovePPE Remove & Dispose of Contaminated PPE Waste->RemovePPE

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.